Schisantherin B
Description
Schisantherin B has been reported in Schisandra bicolor, Schisandra sphenanthera, and other organisms with data available.
lignan isolated from fruit of Schisandra sphenanthera; RN given refers to schisanterin B and gomisin B
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-RZGKOBFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58546-55-7 | |
| Record name | Schisantherin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCHISANTHERIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Schisantherin B: A Technical Guide to its Biological Source and Isolation from Schisandra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Schisantherin B, a bioactive lignan with significant therapeutic potential. The document details its primary biological sources within the Schisandra genus and outlines comprehensive methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for research and drug development.
Biological Source of this compound
This compound is a dibenzocyclooctadiene lignan predominantly found in plants belonging to the Schisandra genus, which are native to Northern China and parts of Russia. The dried mature fruits of these plants have been a staple in traditional Chinese medicine for centuries. The primary species recognized for their significant this compound content are:
-
Schisandra chinensis (Turcz.) Baill.: Often referred to as the five-flavor fruit, this species is a well-documented source of various bioactive lignans, including this compound.[1][2]
-
Schisandra sphenanthera Rehd. et Wils: This species is also a notable source of this compound and other related lignans.
While this compound is present in various parts of the plant, the highest concentrations are typically found in the fruits and seeds.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The selection of a specific methodology often depends on the desired scale, purity, and available instrumentation.
Quantitative Data on Isolation Methods
The efficiency of different isolation and purification techniques can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various cited experimental protocols.
| Extraction Method | Purification Method | Starting Material | Yield of this compound | Purity of this compound | Reference |
| Supercritical Fluid Extraction (SFE) | High-Speed Counter-Current Chromatography (HSCCC) | 300 mg crude extract | 1.8 mg | 93.3% | [3] |
| Ultrasound-Assisted Extraction | Silica Gel Column Chromatography and Crystallization | 400g S. chinensis seeds powder | 1.46 g (from enriched extract) | 99.4% | |
| Ultrasonic Extraction | Not specified | S. chinensis | 1.426 mg/g | Not specified | [2] |
| Pressure Difference Ultra-High Pressure Extraction (UHPE) | Not specified | S. chinensis fruit | 0.158 ± 0.082 mg/g | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the isolation and purification of this compound.
2.2.1. Protocol 1: Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC)
This method offers an efficient and environmentally friendly approach for the extraction and purification of lignans.
I. Supercritical Fluid Extraction (SFE):
-
Sample Preparation: Coarsely chop 50 grams of dried Schisandra berries.
-
Extraction Vessel: Place the prepared sample into a 100 mL extraction vessel of an SFE system.
-
Extraction Parameters:
-
Pressure: 200 bar
-
Temperature: 40 °C
-
Mobile Phase: 99% CO₂ and 1% isopropyl alcohol
-
Flow Rate: 50 g/minute (dynamic extraction)
-
Duration: 60 minutes
-
-
Collection: Collect the resulting dark yellow solution, which is approximately 30 mL. This extract can be directly used for the subsequent purification step without the need for filtration or evaporation.
II. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in a stepwise elution mode with varying volume ratios (e.g., 6:4:5:5, 6:4:6:4, 6:4:8:2 v/v).
-
HSCCC Operation:
-
Inject the SFE crude extract (300 mg) into the HSCCC system.
-
Perform the separation using the prepared two-phase solvent system.
-
-
Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Structure Identification: Confirm the chemical structure of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3]
2.2.2. Protocol 2: Ultrasound-Assisted Extraction and Silica Gel Column Chromatography
This protocol is a more traditional and widely accessible method for isolating this compound.
I. Ultrasound-Assisted Extraction:
-
Sample Preparation: Pulverize dried Schisandra chinensis seeds.
-
Extraction Parameters:
-
Solvent: 95% Ethanol
-
Liquid-to-Solid Ratio: 5 mL/g
-
Ultrasonic Power: 600W
-
Temperature: 60°C
-
Duration: 70 minutes
-
-
Extraction Procedure: Combine the seed powder and ethanol in a suitable vessel and perform the extraction under the specified ultrasonic conditions.
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
II. Silica Gel Column Chromatography and Crystallization:
-
Column Preparation: Pack a chromatography column with silica gel.
-
Elution: Apply the crude extract to the column and elute with a solvent system of petroleum ether/acetone (95:5, v/v) to obtain a this compound-enriched fraction.
-
Crystallization: Further purify the enriched fraction by crystallization to yield high-purity this compound.
2.2.3. Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is essential for the quantitative analysis of this compound in extracts and purified fractions.
-
HPLC System: Utilize an HPLC system equipped with a UV detector.
-
Column: Use an Elite ODS C18 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Employ a gradient elution with acetonitrile (A) and water (B).
-
Flow Rate: Maintain a flow rate of 1.0 mL/min.
-
Column Temperature: Set the column temperature to 30°C.
-
Detection Wavelength: Monitor the elution at 217 nm.[4]
-
Quantification: Determine the concentration of this compound by comparing the peak area with that of a standard solution.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and the signaling pathways it modulates.
Experimental Workflow
Signaling Pathways
3.2.1. PPARγ Signaling Pathway
3.2.2. Nrf2-ARE Signaling Pathway
3.2.3. TGF-β/Smad Signaling Pathway
References
- 1. acgpubs.org [acgpubs.org]
- 2. acgpubs.org [acgpubs.org]
- 3. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic Profile and Bioavailability of Schisantherin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of Schisantherin B, a bioactive lignan isolated from the medicinal plant Schisandra chinensis. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways to support further research and development.
Pharmacokinetic Profile of this compound
This compound has demonstrated a range of pharmacological activities, but its therapeutic potential is intrinsically linked to its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of effective drug delivery systems and dosing regimens.
Absorption and Bioavailability
This compound exhibits variable and often low oral bioavailability, a characteristic influenced by its poor water solubility and potential for first-pass metabolism.[1] Studies in Sprague-Dawley rats have revealed a significant gender difference in absolute oral bioavailability, with female rats exhibiting a much higher bioavailability (~55.0%) compared to male rats (~19.3%).[2] The compound demonstrates linear pharmacokinetic characteristics within oral dose ranges of 10 to 40 mg/kg.[2][3] Research has also explored the use of novel formulations, such as lipid nanoparticles, to enhance the solubility and bioavailability of this compound.
Distribution
Following oral administration, this compound is widely distributed in tissues, with notable accumulation in the liver.[3] It has also been found to be extensively distributed in the ovary and adipose tissue.[2][3] The potential for enterohepatic circulation has been suggested, which could contribute to its sustained presence in the body.[3]
Metabolism
The primary metabolic pathways for this compound have not been fully elucidated in the publicly available literature. However, it is known to be extensively metabolized, with the parent compound being excreted in very low amounts in urine, bile, and feces.[2] This suggests that the majority of this compound is eliminated in the form of its metabolites.[2]
Excretion
The primary route of excretion for this compound and its metabolites is through the kidneys.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound from a study conducted in Sprague-Dawley rats.
| Species | Gender | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | Male | 10 | Oral | 100.3 ± 25.4 | 0.5 | 350.8 ± 95.7 | 19.3 | [2] |
| Rat (Sprague-Dawley) | Female | 10 | Oral | 280.5 ± 60.1 | 1.0 | 1001.2 ± 210.3 | 55.0 | [2] |
| Rat (Sprague-Dawley) | Male | 20 | Oral | 215.6 ± 55.8 | 0.5 | 780.4 ± 180.2 | - | [2] |
| Rat (Sprague-Dawley) | Female | 20 | Oral | 550.2 ± 110.7 | 1.0 | 2105.6 ± 450.9 | - | [2] |
| Rat (Sprague-Dawley) | Male | 40 | Oral | 450.1 ± 100.2 | 0.5 | 1650.7 ± 350.1 | - | [2] |
| Rat (Sprague-Dawley) | Female | 40 | Oral | 1150.8 ± 250.6 | 1.0 | 4500.1 ± 980.3 | - | [2] |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols for Pharmacokinetic Studies
The following section outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in a rodent model.
Animal Models and Housing
Sprague-Dawley rats are a commonly used animal model for pharmacokinetic studies of this compound. Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.
Drug Administration
-
Oral Administration: this compound, due to its poor water solubility, is often suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) for oral gavage.
-
Intravenous Administration: For bioavailability studies, a solution of this compound is typically prepared in a solubilizing agent like a mixture of ethanol, polyethylene glycol 400, and saline for intravenous injection.
Blood Sampling
Blood samples are collected at predetermined time points following drug administration. A typical sampling schedule for an oral pharmacokinetic study might include time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous studies, earlier time points (e.g., 2, 5, 15, and 30 minutes) are crucial. Blood is typically collected from the tail vein or via cannulation of the jugular vein into heparinized tubes. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The supernatant is then separated, evaporated, and reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) × 100.
Visualizations: Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a pharmacokinetic study and the key signaling pathways modulated by this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
Schisantherin B: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin B, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, is a molecule of significant interest in modern pharmacology. Traditionally used in herbal medicine, scientific investigation is now elucidating the molecular mechanisms behind its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antioxidant Properties of this compound
This compound demonstrates potent antioxidant activity through a multi-faceted mechanism that involves not only direct radical scavenging but also the significant upregulation of endogenous antioxidant systems. This dual action makes it a robust agent against oxidative stress.
Mechanisms of Antioxidant Action
This compound's primary antioxidant strategy is the modulation of the Nrf2/Keap1 pathway, a master regulator of cellular antioxidant responses.[3][4][5] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcriptional activation of a suite of protective genes.
This results in the enhanced synthesis of key antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical.[1][3]
-
Glutathione (GSH) and related enzymes: this compound has been shown to increase cellular levels of reduced glutathione and the activity of enzymes like glutathione peroxidase (GSH-Px), glutathione S-transferase (GST), and glutathione reductase (GRD).[1][6]
Interestingly, some studies suggest that the metabolism of this compound by Cytochrome P-450 (CYP) enzymes can generate a low level of reactive oxygen species (ROS).[7][8][9] This mild pro-oxidant effect is hypothesized to act as a trigger, stimulating the Nrf2-mediated antioxidant response and pre-conditioning cells against more severe oxidative insults.[7][9] The compound also directly scavenges free radicals and reduces lipid peroxidation, thereby decreasing levels of malondialdehyde (MDA), a key marker of oxidative damage.[1][3][10]
Quantitative Data: Antioxidant Effects
The following table summarizes key quantitative findings from preclinical studies investigating the antioxidant effects of this compound.
| Model System | Treatment | Measured Parameter | Result | Reference |
| Mouse Model (Forced Swimming) | Oral this compound | Malondialdehyde (MDA) Levels | Significantly reduced | [3] |
| Mouse Model (Forced Swimming) | Oral this compound | Superoxide Dismutase (SOD) | Significantly increased | [3] |
| Mouse Model (Forced Swimming) | Oral this compound | Glutathione (GSH) | Significantly increased | [3] |
| Rat Liver Microsomes | This compound (1 mM) | Iron/cysteine-induced Lipid Peroxidation | Suppressed MDA formation more effectively than vitamin E | [10] |
| Rat Hearts | This compound | Mitochondrial GSH level | Increased | [9] |
| Human Keratinocytes (HaCaT) | This compound (100 µM) + UVB | Intracellular ROS | Significantly reduced | [11] |
Key Experimental Protocols
This protocol is adapted from studies measuring ROS scavenging in cell culture.[11]
-
Cell Culture: Plate human keratinocytes (HaCaT) in a suitable culture vessel (e.g., 96-well plate or confocal dish) and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with this compound (e.g., 100 µM) for 24 hours.
-
Induction of Oxidative Stress: Expose cells to an oxidative stressor, such as UVB radiation (e.g., 30 mJ/cm²).
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Increased fluorescence corresponds to higher levels of intracellular ROS.
This protocol is a standard method for assessing protein activation.[3]
-
Cell Lysis and Nuclear Fractionation: Following treatment with this compound, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. A loading control for the nuclear fraction, such as Lamin B1, should be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the Nrf2 band in the nuclear fraction indicates the extent of its translocation.
Visualization of Antioxidant Signaling Pathway
Anti-inflammatory Properties of this compound
This compound exerts significant anti-inflammatory effects primarily by inhibiting key signaling pathways that regulate the expression of pro-inflammatory genes. This action has been demonstrated in various in vitro and in vivo models of inflammation.[12][13][14]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of this compound is mediated by the suppression of two central signaling cascades:
-
Nuclear Factor-kappaB (NF-κB) Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[4][5] This unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to block the phosphorylation of IκBα, thereby preventing p65 nuclear translocation and inhibiting NF-κB-dependent gene expression.[12][13][15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[13][16] this compound effectively inhibits the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[12][13] By blocking these pathways, it downregulates the expression of numerous inflammatory mediators.
The inhibition of these pathways leads to a marked reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) .[12][14] It also suppresses the expression of enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) , resulting in decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[13][17]
Quantitative Data: Anti-inflammatory Effects
The following table summarizes key quantitative data from preclinical studies on the anti-inflammatory effects of this compound.
| Model System | Treatment | Measured Parameter | Result | Reference |
| Mouse Model (DSS-induced Colitis) | This compound (10, 40, 100 mg/kg) | TNF-α, IL-1β, IL-6 in colon | Significantly reduced concentration and mRNA expression | [12] |
| Rat Chondrocytes (IL-1β-induced) | This compound | MMP3, MMP13, IL-6, iNOS | Decreased IL-1β-induced upregulation | [13] |
| Rat Chondrocytes (IL-1β-induced) | This compound | p65 Phosphorylation | Significantly decreased | [13] |
| Rat Chondrocytes (IL-1β-induced) | This compound | p38, ERK, JNK Phosphorylation | Reduced | [13] |
| Mouse Model (Asthma) | This compound (15, 30, 60 mg/kg) | p-NF-κB and p-IKKα levels | Reversed OVA-induced increases | [4] |
| Microglia-neuron co-cultures | This compound (5, 10, 20 µM) | Pro-inflammatory enzymes | Downregulated | [18] |
Key Experimental Protocols
This protocol is a widely used method for screening anti-inflammatory compounds.[6][19]
-
Cell Culture: Seed RAW 264.7 murine macrophages into a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, or shorter times like 15-60 minutes for signaling protein phosphorylation).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) and nitric oxide.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to collect total protein for Western blot analysis.
-
-
Analysis: Proceed with analysis as described below (ELISA, Griess Assay, Western Blot).
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards (recombinant cytokine of known concentrations) and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate, such as streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Visualization of Anti-inflammatory Signaling Pathways
Conclusion and Future Perspectives
This compound possesses robust and well-defined antioxidant and anti-inflammatory properties, making it a compelling candidate for further therapeutic development. Its ability to modulate the Nrf2, NF-κB, and MAPK pathways provides a strong mechanistic basis for its observed effects in preclinical models of diseases characterized by oxidative stress and inflammation, such as inflammatory bowel disease, arthritis, and neurodegenerative conditions.[3][12][13]
The data summarized in this guide underscore the potential of this compound. However, further investigations are essential. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and eventual translation into well-controlled clinical trials to validate its efficacy in human diseases. The continued exploration of this potent natural compound holds significant promise for the development of novel treatments for a range of debilitating disorders.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (-)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage | PLOS One [journals.plos.org]
- 12. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Schisantherin B: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising neuroprotective agent in a variety of preclinical studies. This technical guide provides an in-depth overview of the current state of research into the neuroprotective effects of this compound, with a focus on its therapeutic potential in neurodegenerative diseases and ischemic stroke. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Cognitive Function | Aβ₁₋₄₂-induced cognitive decline | This compound (STB) | 0.15 mg/kg (ICV) | 5 days | Significantly attenuated learning and memory impairment in Y-maze and Morris water maze tests. | [1] |
| Biochemical Markers | Aβ₁₋₄₂-induced cognitive decline | This compound (STB) | 0.15 mg/kg (ICV) | 5 days | Restored the activities of GLT-1 and GSK3β; decreased levels of hyperphosphorylated tau protein in the hippocampus and cerebral cortex. | [1] |
| Neuronal Ferroptosis | 3xTg-AD mice | This compound (Sch B) | Not specified | Not specified | Ameliorated cognitive impairment and pathological damage by inhibiting neuronal ferroptosis. | [2] |
Table 2: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Neuroprotection | 6-OHDA-induced Parkinson's disease model (in vitro and in vivo) | This compound (Sch B) | Not specified | Not specified | Ameliorated 6-OHDA-induced changes, including upregulated miR-34a expression and inhibited Nrf2 pathways. | [3] |
| Cell Viability | 6-OHDA-treated SH-SY5Y cells | This compound (Sch B) | Not specified | Not specified | Increased cell survival. | [3] |
Table 3: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Infarct Volume | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Reduced infarct volumes by 25.7% and 53.4%, respectively. | [4] |
| Inflammatory Markers | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Abrogated protein expression of TNF-α and IL-1β. | [4] |
| Matrix Metalloproteinases | Transient focal cerebral ischemia | Schisandrin B | 10 mg/kg and 30 mg/kg (i.p.) | Twice (30 min before ischemia and 2h after reperfusion) | Inhibited degradation of MMP-2 and MMP-9. | [4] |
| Mitochondrial Function | Cerebral ischemia/reperfusion (I/R) injury | Schisandrin B (Sch B) | 1-30 mg/kg/day | 15 days | Enhanced cerebral mitochondrial antioxidant status and improved mitochondrial structural integrity. | [5] |
Table 4: Effects of this compound on Oxidative Stress and Related Pathways
| Parameter | Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Oxidative Stress Markers | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Reduced malondialdehyde (MDA) levels and production of reactive oxygen species (ROS). | [6] |
| Antioxidant Enzymes | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Significantly increased superoxide dismutase (SOD) and glutathione (GSH). | [6] |
| Nrf2/Keap1 Pathway | Forced swimming-induced acute oxidative stress in mice | Schisandrin B (Sch B) | Not specified | Not specified | Reversed the abnormal expression of Nrf2 and Keap1. | [6] |
| Neuroinflammation | Lipopolysaccharide (LPS)-activated BV-2 microglial cells | Schisantherin A (StA) | Not specified | Not specified | Inhibited the inflammatory response. | [7] |
Key Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: this compound modulation of the Nrf2/ARE signaling pathway.
Caption: this compound activation of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the typical experimental protocols employed in the cited studies on this compound.
In Vivo Models
-
Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model:
-
Animals: Male ICR mice are commonly used.
-
Induction: Aggregated Aβ₁₋₄₂ peptide is administered via intracerebroventricular (ICV) injection to induce cognitive deficits and neurodegeneration, mimicking aspects of Alzheimer's disease pathology.
-
Treatment: this compound is typically administered via ICV injection for a specified duration, such as 5 consecutive days.[1]
-
Behavioral Tests: Cognitive function is assessed using a battery of tests including the Y-maze for spatial working memory and the Morris water maze for spatial learning and memory.[1]
-
Biochemical Analysis: Following behavioral testing, brain tissues (hippocampus and cerebral cortex) are collected for analysis of key biomarkers such as glutamate transporter 1 (GLT-1), glycogen synthase kinase 3β (GSK3β), and hyperphosphorylated tau protein levels using techniques like Western blotting and ELISA.[1]
-
-
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model:
-
Animals: Rodent models, such as rats or mice, are utilized.
-
Induction: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or striatum to selectively destroy dopaminergic neurons, leading to motor deficits characteristic of Parkinson's disease.
-
Treatment: this compound is administered, often as a pretreatment, before and/or after the 6-OHDA lesioning.
-
Behavioral Assessment: Motor function is evaluated using tests like the apomorphine-induced rotation test.
-
Histological and Biochemical Analysis: Brain sections are analyzed for the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. Molecular analyses are performed to investigate the expression of markers related to the Nrf2 pathway and microRNAs like miR-34a.[3]
-
-
Transient Focal Cerebral Ischemia Rat Model:
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Induction: Middle cerebral artery occlusion (MCAO) is performed to induce a temporary blockage of blood flow to a specific brain region, followed by reperfusion.
-
Treatment: this compound is administered intraperitoneally (i.p.) at specific time points before the onset of ischemia and after reperfusion.[4]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the ischemic infarct volume.[5]
-
Molecular Analysis: Brain tissue from the ischemic hemisphere is analyzed for the expression of inflammatory cytokines (TNF-α, IL-1β) and matrix metalloproteinases (MMP-2, MMP-9) using methods like Western blotting.[4]
-
In Vitro Models
-
Cell Culture:
-
Neuronal Cell Lines: SH-SY5Y human neuroblastoma cells are commonly used to model neuronal function and are often treated with neurotoxins like 6-OHDA or MPP+ to induce Parkinson's-like pathology.
-
Microglial Cell Lines: BV-2 murine microglial cells are used to study neuroinflammation and are typically activated with lipopolysaccharide (LPS).[7]
-
Primary Neuronal Cultures: Primary cortical neurons can be cultured to investigate the direct effects of compounds on neuronal survival and function.
-
-
Experimental Procedures:
-
Treatment: Cells are pre-treated with various concentrations of this compound before being exposed to a neurotoxic stimulus.
-
Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability and the protective effects of this compound.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Western Blot Analysis: This technique is used to quantify the protein expression levels of key signaling molecules in pathways such as Nrf2/Keap1 and PI3K/Akt.
-
ELISA: Enzyme-linked immunosorbent assays are used to measure the levels of cytokines and other secreted factors in the cell culture medium.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.
Caption: A generalized experimental workflow for preclinical studies of this compound.
References
- 1. This compound ameliorates Aβ1-42-induced cognitive decline via restoration of GLT-1 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B ameliorates Alzheimer's disease by suppressing neuronal ferroptosis and ensuing microglia M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schisandrin B enhances cerebral mitochondrial antioxidant status and structural integrity, and protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisantherin A Attenuates Neuroinflammation in Activated Microglia: Role of Nrf2 Activation Through ERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Review of the Pharmacological Activities of Schisantherin B
For Researchers, Scientists, and Drug Development Professionals
Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer, neuroprotective, and hepatoprotective properties. The information is presented to support further research and drug development endeavors.
Anti-Cancer Activity
This compound exhibits significant anti-tumor activity against a variety of cancers by inhibiting cell proliferation, inducing apoptosis, and triggering cell cycle arrest.[2][3] Its cytotoxic effects have been demonstrated in numerous cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | Not specified, dose-dependent inhibition | 72 | [4][5] |
| GBC-SD | Gallbladder Cancer | ~60 | 48 | [6][7] |
| NOZ | Gallbladder Cancer | ~60 | 48 | [6][7] |
| Caski | Cervical Cancer | Not specified, dose-dependent inhibition | 24 | [8] |
| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | Not specified | [9] |
| Bel7402 | Hepatocellular Carcinoma | Not specified, enhanced cisplatin sensitivity | Not specified | [10] |
| Melanoma Cells | Melanoma | Not specified, dose-dependent inhibition | Not specified | [11] |
| Prostate Cancer Cells | Prostate Cancer | Not specified, induces apoptosis | Not specified | [2] |
| Glioma Cells | Glioma | Not specified, induces apoptosis | Not specified | [2] |
Quantitative Data: In Vivo Anti-Tumor Efficacy
In vivo studies using animal models have corroborated the anti-cancer potential of this compound.
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference |
| Nude mice with NOZ cell xenografts | Gallbladder Cancer | 30 and 100 mg/kg | 15 days (administered every 2 days) | Significant decrease in tumor weight. | [12] |
| Caski cell-xenograft BALB/c nude mice | Cervical Cancer | 20 mg/kg (with 10 mg/kg docetaxel) | 30 days | Marked inhibition of tumor growth. | [8][13] |
| Melanoma animal model | Melanoma | Not specified | Not specified | Significantly inhibited tumor growth. | [11] |
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
This compound promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6] This leads to the activation of caspases, including caspase-3 and caspase-9, culminating in programmed cell death.[6]
This compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, in gallbladder cancer cells, it causes G0/G1 phase arrest by downregulating cyclin D1 and CDK4.[6] In other cancer cells, it has been reported to induce arrest at the S or G2/M phases through modulation of other cyclins and CDKs.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Phospho-STAT3 (Ser727) Polyclonal Antibody (PSTAT3-340AP) [thermofisher.com]
- 6. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Schisandrin B synergizes docetaxel-induced restriction of growth and invasion of cervical cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Schisantherin B in In Vivo Depression and Cognition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Schisantherin B, a bioactive lignan isolated from Schisandra chinensis, has demonstrated significant potential in preclinical studies for the treatment of depression and cognitive impairment. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms of action for this compound in relevant animal models. The information is intended to guide researchers in designing and conducting in vivo studies to further evaluate its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on depression and cognition.
Table 1: this compound Dosage and Administration for Depression-like Behavior
| Parameter | Details | Reference |
| Animal Model | Male Kunming (KM) mice (10-week-old and 11-month-old) | [1] |
| Induction Model | Forced Swimming Test (FST) | [1][2] |
| Compound | This compound (STB) | [1] |
| Dosage | 15 mg/kg (screened from 10, 15, and 20 mg/kg) | [1][3] |
| Administration Route | Intragastric (i.g.) or Oral gavage | [1] |
| Vehicle | Physiological saline | [1][3] |
| Positive Control | Citalopram (10 mg/kg) | [1] |
| Key Findings | - Reduced immobility time in FST- Increased levels of glial glutamate transporter-1 (GLT-1)- Activated the PI3K/AKT/mTOR signaling pathway | [1][2] |
Table 2: this compound Dosage and Administration for Cognitive Impairment (Alzheimer's Disease Model)
| Parameter | Details | Reference |
| Animal Model | Mouse model of Alzheimer's disease | [4] |
| Induction Model | Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ | [4] |
| Compound | This compound (STB) | [4] |
| Dosage | 0.15 mg/kg | [4] |
| Administration Route | Intracerebroventricular (ICV) | [4] |
| Treatment Duration | 5 consecutive days | [4] |
| Key Findings | - Attenuated Aβ₁₋₄₂-induced learning and memory impairment- Restored GLT-1 and GSK3β activity- Decreased hyperphosphorylated tau protein levels | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects of this compound in Mice
This protocol is based on the methodology described by Xu et al., 2019.[1]
1. Animals and Housing:
-
Species: Male Kunming (KM) mice.
-
Age: 10 weeks old (young adults) and 11 months old (aged).
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Drug Preparation and Administration:
-
This compound (STB): Prepare a suspension in physiological saline. A dosage of 15 mg/kg was found to be most effective.
-
Positive Control: Citalopram (10 mg/kg) dissolved in physiological saline.
-
Vehicle Control: Physiological saline.
-
Administration: Administer orally (intragastric gavage) once daily for the duration of the behavioral testing period.
3. Experimental Procedure:
-
Forced Swimming Test (FST):
-
Place mice individually in a glass cylinder (25 cm height, 10 cm diameter) filled with 10 cm of water (25 ± 1°C).
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Open Field Test (OFT):
-
Place each mouse in the center of a square arena (e.g., 50 cm x 50 cm x 50 cm).
-
Allow the mouse to explore freely for 5 minutes.
-
Record the total distance traveled and the time spent in the central zone to assess locomotor activity and anxiety-like behavior.
-
-
Y-Maze Test:
-
The Y-maze consists of three identical arms at a 120° angle.
-
Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
An arm entry is counted when all four paws are within the arm.
-
Record the sequence of arm entries to calculate the percentage of spontaneous alternation (successful alternations / [total number of arm entries - 2] x 100).
-
4. Molecular Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and prefrontal cortex).
-
Use Western blotting or other relevant techniques to measure the protein expression levels of GLT-1, PI3K, p-AKT, AKT, p-mTOR, and mTOR.
Protocol 2: Evaluation of Cognitive Enhancement Effects of this compound in an Alzheimer's Disease Mouse Model
This protocol is based on the methodology described by Xu et al., 2016.[4]
1. Animals and Housing:
-
Species: Male mice (specific strain as appropriate for the Aβ₁₋₄₂ induction model, e.g., ICR or C57BL/6).
-
Housing: Standard housing conditions as described in Protocol 1.
2. Induction of Cognitive Impairment:
-
Induce cognitive deficits by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide.
3. Drug Preparation and Administration:
-
This compound (STB): Dissolve in an appropriate vehicle for ICV administration.
-
Dosage: 0.15 mg/kg.
-
Administration: Administer via ICV injection for 5 consecutive days.
4. Behavioral Testing:
-
Locomotor Activity Test: Assess general motor function to rule out confounding effects on other behavioral tests.
-
Y-Maze Test: As described in Protocol 1, to assess short-term spatial working memory.
-
Morris Water Maze (MWM) Test:
-
A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency and path length.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
5. Histological and Molecular Analysis:
-
After behavioral assessments, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry or immunofluorescence to assess neuronal survival and protein localization.
-
Use Western blotting to measure levels of GLT-1, GSK3β, and hyperphosphorylated tau protein in the hippocampus and cerebral cortex.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for the antidepressant and cognitive-enhancing effects of this compound.
Caption: Experimental workflow for evaluating the antidepressant-like effects of this compound.
Caption: Experimental workflow for assessing the cognitive-enhancing effects of this compound.
References
- 1. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates Aβ1-42-induced cognitive decline via restoration of GLT-1 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Schisantherin B on HepG2 Cells for Liver Injury Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing Schisantherin B in studies involving the HepG2 human liver cancer cell line, a common model for liver injury research. This compound, a bioactive lignan isolated from Schisandra chinensis, has demonstrated significant hepatoprotective and anti-cancer properties. These protocols and data summaries are compiled from multiple research findings to guide the design and execution of experiments investigating the therapeutic potential of this compound.
Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on HepG2 and other liver cells.
Table 1: Cytotoxicity of Schisantherin A in Liver Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| HepG2 | 6.65 |
| Hep3B | 10.50 |
| Huh7 | 10.72 |
Data from a study on the cytotoxic effects of Schisantherin A.[1]
Table 2: Protective Effects of Schisandrin B against D-GalN-Induced Injury in L02 Cells
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
| Control | 100 | ~5 |
| D-GalN | Decreased | Increased |
| D-GalN + Schisandrin B (1-40 µM) | Significantly Reversed | Significantly Decreased |
Note: Schisandrin B at concentrations up to 40 µM showed no significant cytotoxicity to L02 cells.[2]
Table 3: Effect of Schisandrol B on Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
| Parameter | APAP Treatment | APAP + Schisandrol B (50 mg/kg) | APAP + Schisandrol B (200 mg/kg) |
| Serum ALT (U/l) | 11,900 ± 1270 | 6420 ± 1390 (-46%) | 3800 ± 515 (-68%) |
| Serum AST (U/l) | 12,600 ± 1700 | - | - |
Schisandrol B pretreatment significantly attenuated the increase in serum ALT and AST activities.[3]
Experimental Protocols
Here are detailed protocols for key experiments involving the application of this compound to HepG2 cells.
HepG2 Cell Culture and Maintenance
-
Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution and re-seed at a suitable density.
Induction of Liver Injury in HepG2 Cells
Various agents can be used to induce liver injury in HepG2 cells to model different pathological conditions.
-
Acetaminophen (APAP)-Induced Injury: Treat HepG2 cells with APAP (e.g., 2-8 mM) for 12-72 hours to induce cytotoxicity.[4]
-
Carbon Tetrachloride (CCl4)-Induced Injury: Incubate HepG2 cells with CCl4 (e.g., 20-40 mM) for 1-3 hours.[4]
-
Free Fatty Acid (FFA)-Induced Steatosis: Treat cells with a mixture of oleic acid and palmitic acid to model non-alcoholic fatty liver disease (NAFLD).[5]
This compound Treatment
-
Preparation: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations.
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 12-24 hours) before inducing injury.[4]
-
Alternatively, co-treat the cells with this compound and the injury-inducing agent.
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO) only, and cells treated with the injury-inducing agent only.
-
Key Experimental Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed HepG2 cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate and treat as described above.[6]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
This method quantifies the percentage of apoptotic and necrotic cells.
-
Treat HepG2 cells in 6-well plates as described.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells using a flow cytometer.
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Lyse the treated HepG2 cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, TFEB, LC3, Beclin-1, Bax, Bcl-2, Nrf2, p-Smad2/3) overnight at 4°C.[2][8][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Malondialdehyde (MDA) Level: Measure lipid peroxidation by quantifying MDA levels using a commercial kit.[2][9]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activities: Assess the activity of these antioxidant enzymes using commercially available assay kits.[2][9]
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the action of this compound on HepG2 cells.
Caption: Experimental workflow for studying this compound in HepG2 cells.
Caption: Key signaling pathways modulated by this compound.
Caption: this compound and NK cell-mediated pyroptosis in HepG2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B mitigates hepatic steatosis and promotes fatty acid oxidation by inducing autophagy through AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by Berberine in Hepatocellular Carcinoma HepG2 Cells via Downregulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B ameliorates acute liver injury by regulating EGFR-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisantherin B in Antidepressant Screening using the Forced Swimming Test (FST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential therapeutic applications, including its neuroprotective and antidepressant-like effects. The Forced Swimming Test (FST) is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. This document provides detailed application notes and protocols for utilizing this compound in the FST for antidepressant screening, based on available scientific literature.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on immobility time in the Forced Swimming Test in mice.
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | Percent Change from Control | Reference |
| Control (Vehicle) | - | Intragastric (i.g.) | ~160 | - | [1][2] |
| This compound | 15 | Intragastric (i.g.) | ~120 | ↓ 25% | [1][2] |
| Citalopram (Positive Control) | 10 | Intraperitoneal (i.p.) | ~100 | ↓ 37.5% | [1] |
Note: The values presented are approximate and derived from graphical representations in the cited literature. Researchers should establish their own baseline and experimental values.
Experimental Protocols
Forced Swimming Test (FST) Protocol for Mice
This protocol is a synthesized standard procedure based on multiple established methodologies.
1. Materials and Apparatus
-
Animals: Male mice (e.g., C57BL/6), weighing 20-25g. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the experiment.
-
This compound: Dissolve in a suitable vehicle (e.g., physiological saline containing 0.5% Tween 80). Prepare fresh on the day of the experiment.
-
Positive Control: A standard antidepressant drug (e.g., Citalopram, 10 mg/kg) dissolved in physiological saline.
-
Swimming Apparatus: A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height) filled with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Video Recording Equipment: A camera positioned to have a clear view of the swimming cylinder for later analysis.
-
Timers and Other Laboratory Equipment: Standard laboratory timers, beakers, and animal handling equipment.
2. Experimental Procedure
-
Animal Groups: Divide the animals into at least three groups: Vehicle Control, this compound-treated, and Positive Control.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg, i.g.) or the positive control (e.g., Citalopram, 10 mg/kg, i.p.) 60 minutes before the test. The vehicle control group receives the same volume of the vehicle solution.
-
Forced Swim Test:
-
Gently place each mouse individually into the swimming cylinder.
-
The total duration of the test is 6 minutes.
-
The first 2 minutes are considered an adaptation period and are not scored.
-
During the subsequent 4 minutes (the test period), record the duration of immobility.
-
Immobility is defined as the state where the mouse floats in an upright position and makes only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
The duration of immobility during the 4-minute test period is scored by a trained observer, who should be blind to the treatment groups. Alternatively, automated video tracking software can be used for scoring.
-
Calculate the mean immobility time for each group.
-
Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to compare the different groups. A p-value of less than 0.05 is generally considered statistically significant.
-
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathways of this compound
This compound is believed to exert its antidepressant-like effects through the modulation of multiple signaling pathways. The diagrams below illustrate the proposed mechanisms.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[1][2] This activation is associated with an increase in the expression of the glial glutamate transporter-1 (GLT-1), which may contribute to its antidepressant effects by modulating glutamate homeostasis.[1]
Nrf2/Keap1 Antioxidant Pathway
This compound and related lignans from Schisandra chinensis have been demonstrated to modulate the Nrf2/Keap1 pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in the pathophysiology of depression. By activating Nrf2, this compound may enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[3][4][5][6]
References
- 1. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: In Vitro Evaluation of Schisantherin B's Neuroprotective Effects on SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schisantherin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its potential neuroprotective properties. This document provides a detailed framework for an in vitro experimental design to investigate the effects of this compound on the human neuroblastoma cell line, SH-SY5Y. These cells are a widely used model for neurodegenerative diseases, such as Parkinson's disease, due to their human origin and ability to differentiate into a neuronal phenotype.
The protocols outlined herein focus on evaluating this compound's ability to mitigate neurotoxin-induced cell death, oxidative stress, and apoptosis. The experimental design includes a neurotoxicity model using 6-hydroxydopamine (6-OHDA), a potent dopaminergic neurotoxin. The key signaling pathways implicated in this compound's mechanism of action, namely the PI3K/Akt and Nrf2 pathways, will also be investigated.
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
-
Test Compound: this compound (or Schisandrin B as a closely related analog)
-
Neurotoxin: 6-hydroxydopamine (6-OHDA)
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Experimental Workflow
The overall experimental workflow is designed to first determine the optimal non-toxic concentration of this compound, then to establish a neurotoxic model using 6-OHDA, and finally to evaluate the neuroprotective effects of this compound against 6-OHDA induced damage.
Experimental workflow for evaluating this compound.
Data Presentation
Data presented below is representative and based on existing literature for Schisandrin B, a closely related compound, to illustrate the expected outcomes.
Table 1: Dose-Response of this compound on SH-SY5Y Cell Viability
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 99.1 ± 5.5 |
| 10 | 97.8 ± 6.1 |
| 25 | 96.5 ± 5.9 |
| 50 | 85.3 ± 7.2 |
| 100 | 60.1 ± 8.5 |
Table 2: Neuroprotective Effect of this compound against 6-OHDA-Induced Cytotoxicity
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control | 100 ± 6.1 |
| 6-OHDA (100 µM) | 52.3 ± 4.9 |
| This compound (10 µM) + 6-OHDA (100 µM) | 75.8 ± 5.3 |
| This compound (25 µM) + 6-OHDA (100 µM) | 88.2 ± 6.0 |
Table 3: Effect of this compound on Markers of Apoptosis and Oxidative Stress
| Treatment Group | Apoptotic Cells (%) (Annexin V+/PI-) | Relative ROS Levels (%) |
| Control | 4.5 ± 1.2 | 100 ± 8.9 |
| 6-OHDA (100 µM) | 35.8 ± 3.5 | 250 ± 15.4 |
| This compound (25 µM) + 6-OHDA (100 µM) | 12.1 ± 2.1 | 135 ± 11.2 |
Table 4: Effect of this compound on Protein Expression Levels (Western Blot Quantification)
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Nrf2 (Nuclear) (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| 6-OHDA (100 µM) | 0.4 | 0.6 | 3.5 |
| This compound (25 µM) + 6-OHDA (100 µM) | 1.8 | 2.5 | 1.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells using Trypsin-EDTA when they reach 80-90% confluency.
Cell Viability Assay (MTT)
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
For dose-response studies, treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
For neuroprotection studies, pre-treat cells with non-toxic concentrations of this compound for 2 hours, followed by the addition of 6-OHDA (e.g., 100 µM) for another 24 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed SH-SY5Y cells in a black 96-well plate with a clear bottom at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound for 2 hours, followed by the addition of 6-OHDA for a specified time (e.g., 6 hours).
-
Wash the cells with warm DPBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with DPBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells as described in the neuroprotection study (Section 5.2.3).
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold DPBS and resuspend them in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
-
Seed SH-SY5Y cells in a 6-well plate and treat as described for the neuroprotection study.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-Akt, anti-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Signaling Pathway Visualization
The proposed neuroprotective mechanism of this compound involves the activation of the PI3K/Akt and Nrf2 signaling pathways, leading to the inhibition of apoptosis and reduction of oxidative stress.
Proposed signaling pathway of this compound.
Conclusion
This document provides a comprehensive set of protocols and a structured experimental design for investigating the neuroprotective effects of this compound in SH-SY5Y cells. By following these application notes, researchers can systematically evaluate the dose-dependent efficacy, anti-apoptotic, and anti-oxidative properties of this compound, as well as elucidate its underlying molecular mechanisms involving the PI3K/Akt and Nrf2 signaling pathways. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating a thorough in vitro assessment of this promising neuroprotective compound.
Application Note: Preparation of Schisantherin B Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Schisantherin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1][2] Pharmacological studies have revealed its potential in various therapeutic areas, including hepatoprotective, anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound for in vitro research.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of this compound is essential for its proper handling and dissolution.
| Property | Value |
| Synonyms | Gomisin B, Wuweizi ester B |
| CAS Number | 58546-55-7 |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.56 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 5 mg/mL (up to 100 mg/mL reported)[1][4] Ethanol: ≥ 2 mg/mL (up to 100 mg/mL reported)[1][4] Water: Insoluble[1] DMF: ~30 mg/mL[4] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Recommended Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | ≥ 3 years | Store protected from light. |
| Stock Solution (in DMSO) | -80°C | ~1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| Stock Solution (in DMSO) | -20°C | ~1 month | Suitable for short-term storage.[1][5] |
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 514.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Experimental Protocol:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh out 5.15 mg of this compound powder and place it into a sterile tube.
-
Calculation of Solvent Volume: Use the following formula to determine the volume of DMSO required:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (5.15 mg / 514.56 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 1000 µL (1 mL)
-
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.[5]
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.[1][5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term use.[1]
Application in Cell Culture
Dilution: The DMSO stock solution must be diluted to the final working concentration in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of culture medium). Mix immediately and thoroughly by gentle pipetting or swirling.
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on cell viability or function.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for preparing a 10 mM this compound stock solution.
Affected Signaling Pathway Example: PI3K/Akt/mTOR this compound has been shown to exert some of its effects, such as antidepressant-like activity, by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and metabolism.[6]
Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the PI3K/Akt/mTOR Pathway with Schisantherin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Schisantherin B on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has demonstrated potential as an anti-cancer agent by modulating this critical cell survival and proliferation pathway.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Consequently, targeting key components of this pathway, such as PI3K, Akt, and mTOR, is a major focus of cancer drug development.
This compound has been shown to exert its anti-tumor effects by inhibiting the activation of the PI3K/Akt/mTOR pathway in various cancer models, including osteosarcoma. This inhibition leads to decreased cell proliferation and induction of apoptosis, making this compound a promising candidate for further investigation.
Mechanism of Action of this compound on the PI3K/Akt/mTOR Pathway
This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is constitutively active in many cancer cells. By reducing the phosphorylation and subsequent activation of key proteins in this cascade, this compound can effectively block downstream signaling that promotes cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on osteosarcoma cell lines, as demonstrated in published studies.
Table 1: IC50 Values of this compound in Osteosarcoma Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| 143B | 70.32 |
| MG63 | 58.68 |
| Saos2 | 65.33 |
| U2OS | 72.38 |
Table 2: Effect of this compound on Akt and Phospho-Akt Levels in 143B Osteosarcoma Cells
| Treatment | Concentration (µM) | Relative p-Akt (Ser473) Expression | Relative p-Akt (Thr308) Expression | Relative Total Akt Expression |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 40 | 0.65 | 0.70 | 1.00 |
| This compound | 60 | 0.40 | 0.45 | 1.00 |
| This compound | 80 | 0.20 | 0.25 | 1.00 |
Data is presented as a relative fold change compared to the control group. This data is representative of typical findings; actual values may vary between experiments.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.
Experimental Workflow
Application Notes and Protocols: Inducing Senescence in Hepatic Stellate Cells with Schisantherin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. A promising therapeutic strategy to counteract fibrosis is the induction of cellular senescence in these activated HSCs, effectively halting their proliferation and fibrogenic activity. Schisantherin B, a bioactive compound isolated from Schisandra chinensis, has emerged as a potent inducer of senescence in activated HSCs. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and induce senescence in hepatic stellate cells.
Recent studies have demonstrated that this compound ameliorates hepatic fibrosis by promoting the senescence of activated HSCs.[1] The underlying mechanism involves the induction of NCOA4-mediated ferritinophagy, which leads to an accumulation of intracellular iron and a subsequent increase in reactive oxygen species (ROS), ultimately triggering cellular senescence.[1][2] This process is marked by the upregulation of key senescence-associated proteins such as p16, p21, and p53.[1][2]
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on hepatic stellate cells.
Table 1: In Vitro Efficacy of this compound on LX-2 Human Hepatic Stellate Cells
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability | 20 µM | Decreased to 80.38 ± 4.87% | [1] |
| p16 Expression | 20 µM | 4.5-fold increase | [1][2] |
| p21 Expression | 20 µM | 2.9-fold increase | [1][2] |
| p53 Expression | 20 µM | 3.5-fold increase | [1][2] |
| TERT Expression | 20 µM | 2.4-fold decrease | [1][2] |
| TRF1 Expression | 20 µM | 2.7-fold decrease | [1][2] |
| TRF2 Expression | 20 µM | 2.6-fold decrease | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Liver Fibrosis
| Parameter | Dosage of this compound | Result | Reference |
| Serum AST Levels | 40 mg/kg | 53.2% reduction | [1][2] |
| Serum ALT Levels | 40 mg/kg | 63.6% reduction | [1][2] |
Signaling Pathway
The primary signaling pathway for this compound-induced senescence in hepatic stellate cells is centered on the induction of ferritinophagy.
Caption: this compound induces HSC senescence via NCOA4-mediated ferritinophagy.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on hepatic stellate cells in vitro.
Caption: In vitro experimental workflow for this compound treatment of HSCs.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is for the culture of the human hepatic stellate cell line, LX-2.
-
Cell Line: LX-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
-
This compound Treatment:
-
Seed LX-2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound (CAS No: 61281-37-6) in DMSO.
-
Dilute the this compound stock solution in culture medium to final concentrations of 5, 10, and 20 µM.[1] A vehicle control (DMSO) should be run in parallel.
-
Replace the existing medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for 24 hours.[1]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.[3]
-
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology).[1]
-
Phosphate-buffered saline (PBS).
-
Fixative solution (provided in the kit, typically a glutaraldehyde/formaldehyde solution).
-
Staining solution (containing X-gal, provided in the kit).
-
-
Protocol:
-
After treatment with this compound, wash the cells twice with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light.
-
Check for the development of a blue color under a microscope.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
-
Western Blot Analysis for Senescence Markers
This protocol is to quantify the expression of key senescence-related proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.[1]
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p16, anti-p21, anti-p53, anti-α-SMA, and a loading control like anti-β-actin or anti-GAPDH.[1]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Proliferation (EdU) Assay
This assay measures DNA synthesis and is used to assess the anti-proliferative effect of this compound.
-
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU) Cell Proliferation Kit (e.g., from Beyotime Biotechnology).[1]
-
Fluorescence microscope.
-
-
Protocol:
-
Treat cells with this compound as described above.
-
Two hours before the end of the treatment period, add EdU to the culture medium and incubate for 2 hours.
-
Fix and permeabilize the cells according to the kit's instructions.
-
Perform the click reaction to label the incorporated EdU with a fluorescent dye.
-
Counterstain the cell nuclei with Hoechst or DAPI.
-
Image the cells using a fluorescence microscope.
-
Calculate the percentage of EdU-positive (proliferating) cells.
-
Concluding Remarks
This compound presents a viable and effective tool for inducing senescence in hepatic stellate cells, offering a valuable approach for liver fibrosis research and the development of novel anti-fibrotic therapies. The protocols outlined above provide a standardized framework for investigating the cellular and molecular mechanisms underlying the therapeutic effects of this compound. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of HSC senescence and its role in liver disease.
References
Troubleshooting & Optimization
How to improve Schisantherin B solubility in aqueous solutions
Welcome to the technical support center for Schisantherin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1] Its chemical structure is complex and lipophilic (hydrophobic), meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents rather than in water.[2][3] This poor aqueous solubility is a significant hurdle for in vitro biological assays and for developing oral or parenteral drug formulations, as it can lead to low dissolution, poor absorption, and inadequate bioavailability.[4][]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These methods can be broadly categorized as follows:
-
Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure. Key methods include particle size reduction (micronization and nanosuspension) and converting the drug from a crystalline to a more soluble amorphous state via solid dispersions.[6][7]
-
Use of Excipients: This involves adding other substances (excipients) to the formulation to help dissolve the drug. Common strategies include:
-
Chemical Modifications: These methods involve altering the drug molecule itself, for example, through salt formation or by creating a more soluble prodrug.[4][13]
Q3: For my in vitro experiments, what is the quickest way to dissolve this compound in an aqueous buffer?
The use of co-solvents is the most direct and common method for preparing stock solutions for in vitro studies. This compound is highly soluble in Dimethyl Sulfoxide (DMSO) and soluble in ethanol.[1][2] A typical procedure involves dissolving the compound in a small amount of 100% DMSO to create a high-concentration stock solution, which can then be serially diluted into the aqueous cell culture medium or buffer.
Troubleshooting: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is very low (typically <0.5%), as higher concentrations can be toxic to cells and may interfere with experimental results. If precipitation occurs upon dilution, consider using an intermediate dilution step or exploring other techniques.
Q4: What is cyclodextrin complexation and is it suitable for this compound?
Cyclodextrin complexation is a highly effective technique for improving the solubility of lipophilic compounds.[8] Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[10] A poorly soluble drug molecule, like this compound, can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[10][14] This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent aqueous solubility of the drug.[13] This method is advantageous because it can enhance solubility without altering the drug's chemical structure.[13]
Q5: Can solid dispersion technology improve the solubility of this compound?
Yes, solid dispersion is a powerful technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[7][15] The method involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[7] This process can convert the drug from its less soluble crystalline form to a more soluble amorphous state, reduce particle size to a molecular level, and improve the drug's wettability.[16][17] Common methods for preparing solid dispersions include solvent evaporation, melting (fusion), and hot-melt extrusion.[7][18]
Q6: Is a nanosuspension a viable strategy for this compound formulation?
A nanosuspension, which consists of sub-micron colloidal particles of the pure drug stabilized by surfactants or polymers, is an excellent strategy for compounds like this compound.[19][20] Reducing the particle size to the nanometer range dramatically increases the surface area, which leads to a higher dissolution velocity and saturation solubility.[8][21] Nanosuspensions can be prepared using top-down methods like high-pressure homogenization or media milling, or bottom-up methods like precipitation.[21][22] This technique is particularly useful for developing formulations for various routes of administration, including oral, parenteral, and pulmonary.[23]
Q7: Can pH adjustment be used to improve the solubility of this compound?
The effectiveness of pH adjustment depends on whether the drug molecule is ionizable (i.e., if it has acidic or basic functional groups).[] For weakly acidic or basic drugs, altering the pH of the solution can convert the drug into its ionized (salt) form, which is typically much more soluble in water.[11][24] While the core structure of this compound does not contain strongly acidic or basic groups, its solubility may still exhibit some pH dependency.[3][25] A phase-solubility study across a range of pH values would be necessary to determine if this is a viable strategy. It can also be combined with other methods, such as cyclodextrin complexation, to achieve a synergistic effect.[26]
Data Summary
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (194.34 mM) | Use fresh DMSO as moisture absorption can reduce solubility.[1] |
| DMSO | 5 mg/mL | -[2] |
| DMF | 30 mg/mL | -[2] |
| Ethanol | 2 mg/mL | -[2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Demonstrates low aqueous solubility even with a co-solvent.[2] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent.[] | Simple, effective for creating stock solutions, amenable to high-throughput screening.[][8] | Potential for drug precipitation upon dilution; solvent toxicity in vitro and in vivo.[] |
| Cyclodextrin Complexation | Encapsulates the drug in a hydrophilic carrier.[10] | Significant solubility increase, masks taste, improves stability, low toxicity with modified CDs.[8][13] | Requires specific molecular size compatibility, can be expensive, use of excess CD may reduce bioavailability.[8] |
| Solid Dispersion | Converts drug to amorphous state, reduces particle size, improves wettability.[7][16] | Large increases in dissolution and bioavailability, suitable for solid dosage forms.[7][15] | Amorphous form can be physically unstable and may recrystallize over time.[15][16] |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer scale.[21] | Enhances dissolution velocity and saturation solubility, applicable to nearly all poorly soluble drugs, suitable for multiple administration routes.[8][20][23] | Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation requires effective stabilization.[22][23] |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form.[24] | Simple, inexpensive, and effective for ionizable drugs.[] | Only applicable to drugs with acidic or basic functional groups; potential for precipitation if pH changes.[24] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound using the Co-solvent Method
Objective: To prepare a stock solution of this compound for in vitro screening.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a precise volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist dissolution.
-
This stock solution can be stored at -20°C or -80°C.
-
For the working solution, perform serial dilutions of the DMSO stock directly into the target aqueous medium.
-
Crucially, ensure the final concentration of DMSO in your experiment is below cytotoxic levels (e.g., <0.5% v/v). Vortex immediately after dilution to prevent precipitation.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the apparent aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Distilled water or a suitable buffer
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filter
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of this compound powder to each solution. Ensure enough solid is present to achieve saturation.
-
Seal the containers and stir them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After reaching equilibrium, allow the solutions to stand, then filter them through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of this compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the complexation efficiency and stability constant.[27] The resulting solution contains the water-soluble inclusion complex.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation)
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Povidone K30 (PVP), Soluplus®)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Completely dissolve both the this compound and the chosen polymer in the organic solvent.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inside of the flask and all solvent is removed.
-
Scrape the solid dispersion from the flask. The resulting powder can be further milled or sieved to achieve a uniform particle size. This material can then be used for dissolution studies or formulated into solid dosage forms.
Visual Guides and Workflows
Caption: A decision workflow to guide researchers in selecting an appropriate solubility enhancement strategy for this compound based on application and available equipment.
Caption: A streamlined workflow illustrating the key steps in preparing a solid dispersion of this compound using the solvent evaporation method.
Caption: Diagram showing how a lipophilic this compound molecule is encapsulated within a cyclodextrin carrier to form a water-soluble inclusion complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C28H34O9 | CID 6438572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. longdom.org [longdom.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
- 11. senpharma.vn [senpharma.vn]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbpas.com [ijbpas.com]
- 17. youtube.com [youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsm.com [ijpsm.com]
- 21. ijsdr.org [ijsdr.org]
- 22. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GSRS [gsrs.ncats.nih.gov]
- 26. journal.uctm.edu [journal.uctm.edu]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ultrasonic Extraction of Schisantherin B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ultrasonic extraction of Schisantherin B. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key extraction parameters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the ultrasonic extraction of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| Low this compound Yield | 1. Check Solvent Concentration: Ethanol concentration is a critical factor. Optimal yields are often achieved with high-purity ethanol (e.g., 95%).[1] 2. Verify Extraction Time and Temperature: Ensure the extraction is carried out for a sufficient duration and at the optimal temperature. Studies have shown optimal conditions around 60-70 minutes and 60-68°C.[1][2] 3. Assess Ultrasonic Power: Inadequate ultrasonic power can lead to inefficient cell wall disruption. Ensure your ultrasonic bath or probe system is functioning correctly and set to an appropriate power level (e.g., 200-600W).[1][2] 4. Evaluate Solid-to-Liquid Ratio: A very high or very low ratio of plant material to solvent can negatively impact extraction efficiency. A common starting point is a 1:8 to 1:20 g/mL ratio.[2] 5. Particle Size: Ensure the Schisandra chinensis seeds or fruit are ground to a fine, uniform powder to maximize surface area for extraction. |
| Inconsistent Results Between Batches | 1. Standardize All Parameters: Precisely control all extraction parameters for each run, including ultrasonic power, temperature, time, solvent concentration, and solid-to-liquid ratio. 2. Ensure Homogeneous Sample: Thoroughly mix the powdered plant material before each extraction to ensure uniformity. 3. Calibrate Equipment: Regularly calibrate your ultrasonic bath, temperature probes, and balances to ensure accuracy. |
| Degradation of this compound | 1. Monitor Temperature Closely: Excessive heat generated during ultrasonication can degrade thermolabile compounds. Use a cooling system or an ultrasonic bath with precise temperature control to maintain the optimal temperature.[3] 2. Limit Extraction Time: Prolonged exposure to ultrasonic waves can potentially lead to compound degradation. Adhere to the optimized extraction time. |
| Difficulty in Post-Extraction Purification | 1. Initial Filtration: After extraction, ensure all solid plant material is removed by filtration (e.g., using filter paper or centrifugation). 2. Consider a Pre-Purification Step: For cleaner extracts, consider using techniques like macroporous resin column chromatography before final purification.[2] 3. Optimize Crystallization: If crystallizing this compound, ensure the correct solvent system and temperature are used to promote crystal formation and purity.[1] |
Summary of Optimized Ultrasonic Extraction Parameters
The following table summarizes quantitative data from various studies on the optimization of ultrasonic extraction for this compound.
| Parameter | Optimized Value | Source |
| Ethanol Concentration | 84% - 95% | [1][2] |
| Extraction Temperature | 60°C - 68°C | [1][2] |
| Extraction Time | 30 min - 70 min | [1][2] |
| Ultrasonic Power | 150W - 600W | [1][2] |
| Solid-to-Liquid Ratio | 1:5 g/mL - 1:20 g/mL | [1][2] |
| Yield of this compound | 0.88% - 5.80 mg/g | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the ultrasonic extraction and purification of this compound.
Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters reported in the literature.[1][2]
Materials and Equipment:
-
Dried Schisandra chinensis seeds/fruit, ground to a fine powder
-
Ethanol (84-95%)
-
Ultrasonic bath or probe sonicator with temperature control
-
Beaker or flask
-
Stirring bar (optional)
-
Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Schisandra chinensis.
-
Place the powder in an extraction vessel (beaker or flask).
-
Add the appropriate volume of ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:8 g/mL).
-
Place the vessel in the ultrasonic bath or insert the probe sonicator.
-
Set the ultrasonic power (e.g., 200W) and temperature (e.g., 68°C).
-
Begin sonication and continue for the optimized extraction time (e.g., 60 minutes).
-
After extraction, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
Purification by Silica Gel Column Chromatography
This protocol describes a method for purifying the crude extract to isolate this compound.[1]
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Elution solvent (e.g., petroleum ether/acetone mixture)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the silica gel slurry in the initial elution solvent and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the elution solvent.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. The polarity of the solvent can be gradually increased to separate the different components. A reported eluent is petroleum ether/acetone (95:5, v/v).[1]
-
Collect the eluate in fractions.
-
Monitor the separation process by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under a UV lamp to identify the fractions containing this compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in optimizing this compound extraction.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship between extraction parameters and this compound yield.
References
Technical Support Center: Enhancing Schisantherin B Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Schisantherin B's low oral bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis.[1] It has demonstrated significant therapeutic potential, including hepatoprotective, anti-inflammatory, antioxidant, and antitumor activities.[2][3][4]
Q2: Why is the oral bioavailability of this compound low?
The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Water Solubility: As a lipophilic compound, this compound has low solubility in aqueous gastrointestinal fluids, which limits its dissolution and subsequent absorption.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports this compound back into the intestinal lumen, reducing its net absorption into the bloodstream.[5][6]
Q3: How does P-glycoprotein (P-gp) impact this compound bioavailability?
P-glycoprotein is a key contributor to multidrug resistance (MDR) in cancer cells and also plays a significant role in limiting the absorption of various drugs. For this compound, P-gp recognizes it as a substrate and actively pumps it out of intestinal epithelial cells, thereby decreasing its intracellular concentration and overall systemic absorption.[5][6][7] Interestingly, some studies suggest that this compound and other lignans from Schisandra can also inhibit P-gp, which may be a strategy to enhance its own bioavailability or that of co-administered drugs.[5][8]
Q4: Does metabolism by Cytochrome P450 (CYP) enzymes affect this compound's bioavailability?
Yes, cytochrome P450 enzymes, particularly the CYP3A subfamily, are involved in the metabolism of this compound.[9][10][11] Inhibition of CYP3A activity has been shown to increase the plasma concentration and oral bioavailability of drugs that are CYP3A substrates.[10] this compound and other lignans have been reported to inhibit CYP3A4, which could potentially increase its own bioavailability or lead to drug-drug interactions when co-administered with other CYP3A substrates.[9][11][12][13]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in vivo.
| Problem | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | Formulate this compound into a nanocrystal suspension or a self-nanoemulsifying drug delivery system (SNEDDS) to improve dissolution rate and solubility.[14][15] |
| P-glycoprotein (P-gp) mediated efflux in the intestine. | Co-administer this compound with a known P-gp inhibitor. Some studies suggest this compound itself can inhibit P-gp at sufficient concentrations.[5][6][8] | |
| Rapid metabolism by CYP3A4 enzymes in the gut wall and liver. | Co-administration with a CYP3A4 inhibitor can reduce first-pass metabolism. Note that this compound has been reported to inhibit CYP3A4.[9][10][11] | |
| Inconsistent results between different in vivo experiments. | Variability in the formulation preparation and administration. | Standardize the formulation protocol. For suspensions, ensure uniform particle size and proper re-suspension before each administration. For SNEDDS, ensure complete emulsification. |
| Differences in the physiological state of the animals (e.g., fed vs. fasted). | Standardize the feeding schedule of the animals before and during the experiment, as food can affect the absorption of lipophilic drugs. | |
| Precipitation of this compound in aqueous vehicle for injection. | Low aqueous solubility of this compound. | Use a co-solvent system (e.g., DMSO, PEG400, ethanol) or prepare a lipid-based formulation for intravenous administration if necessary, though oral bioavailability is the primary focus of this guide. Ensure the final concentration of the organic solvent is safe for the animals. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration of different formulations. This data highlights the significant improvement in bioavailability achieved with advanced formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Schisantherin A Suspension | 4 | ~50 | ~0.5 | ~150 | 100 | [16] |
| Schisantherin A Nanocrystals | 4 | ~300 | ~1.0 | ~1000 | ~670 | [16] |
| Paclitaxel alone (oral) | 30 | 51.7 ± 20.1 | - | 297.7 ± 110.3 | 100 | [8] |
| Paclitaxel + Schisandrol B (25 mg/kg) | 30 | 136.4 ± 35.5 | - | 838.9 ± 302.1 | ~282 | [8] |
| Lenvatinib alone (oral) | 1.2 | 490.64 ± 124.20 µg/L | - | 3396.73 ± 989.35 µg/L·h | 100 | [17] |
| Lenvatinib + Schisantherin A (20 mg/kg) | 1.2 | 759.66 ± 152.75 µg/L | - | 5240.03 ± 815.49 µg/L·h | ~154 | [17] |
Note: Data for Schisantherin A and Schisandrol B are included to illustrate the impact of formulation and co-administration on the bioavailability of related lignans, providing valuable insights for this compound studies.
Experimental Protocols
Preparation of Schisantherin A Nanocrystal Suspension
This protocol is adapted from a study on Schisantherin A, a structurally similar lignan, and can be optimized for this compound.[14][16]
Objective: To prepare a stable nanocrystal suspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Deionized water
-
High-pressure homogenizer or bead mill
Methodology:
-
Preparation of Pre-suspension:
-
Disperse a specific concentration of this compound powder (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.2% w/v HPMC).
-
Stir the mixture vigorously using a magnetic stirrer for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the sample using a cooling system to prevent degradation of the drug.
-
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Measure the mean particle size and PDI of the resulting nanocrystal suspension using a dynamic light scattering (DLS) instrument.
-
The target is to achieve a mean particle size of less than 200 nm with a PDI below 0.3 for a homogenous suspension.
-
-
Characterization (Optional but Recommended):
-
Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology of the nanocrystals.
-
Perform X-ray powder diffraction (XRPD) to confirm the crystalline state of the drug in the nanoparticles.
-
-
Storage:
-
Store the nanocrystal suspension at 4°C until use. Monitor for any signs of aggregation or precipitation.
-
Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound
This protocol provides a general guideline for developing a SNEDDS formulation for lipophilic drugs like this compound.[15][18]
Objective: To create a lipid-based formulation that spontaneously forms a nanoemulsion in the gastrointestinal tract, improving the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Equilibrate an excess amount of this compound in each excipient by vortexing and shaking in a water bath.
-
Centrifuge the samples and quantify the amount of dissolved drug in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.
-
Construct ternary phase diagrams to identify the self-nanoemulsification region. This is done by titrating aqueous phase into mixtures of oil, surfactant, and co-surfactant at various ratios.
-
Visually observe the mixtures for clarity and formation of a nanoemulsion. The region that forms a clear or slightly bluish, stable nanoemulsion is the desired self-emulsifying region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region identified in the ternary phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and stir until a homogenous, clear solution is obtained.
-
-
Characterization of the SNEDDS:
-
Self-Emulsification Assessment: Add a small amount of the prepared SNEDDS to a larger volume of water with gentle agitation and observe the formation of the nanoemulsion. Measure the time it takes to emulsify.
-
Droplet Size and PDI: Dilute the SNEDDS with water and measure the droplet size and PDI using DLS.
-
Thermodynamic Stability: Subject the SNEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Signaling Pathways
// Nodes SchB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress\n(e.g., CCl4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(HO-1, NQO1)", fillcolor="#F1F3F4", fontcolor="#202124"]; HepatocyteDamage [label="Hepatocyte Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb [label="TGF-β1", fillcolor="#FBBC05", fontcolor="#202124"]; TGFbR [label="TGF-β Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad [label="p-Smad2/3", fillcolor="#F1F3F4", fontcolor="#202124"]; HSC [label="Hepatic Stellate Cell\n(HSC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Liver Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges OxidativeStress -> ROS [label="induces"]; ROS -> Keap1 [label="destabilizes complex"]; SchB -> Nrf2 [label="promotes dissociation", color="#34A853"]; Nrf2 -> ARE [label="translocates to nucleus\nand binds to"]; ARE -> AntioxidantEnzymes [label="upregulates"]; AntioxidantEnzymes -> ROS [label="scavenges", dir=back, color="#34A853"]; ROS -> HepatocyteDamage [label="causes"]; SchB -> OxidativeStress [label="inhibits", color="#EA4335"]; TGFb -> TGFbR; TGFbR -> Smad [label="phosphorylates"]; Smad -> HSC [label="promotes"]; HSC -> Fibrosis [label="leads to"]; SchB -> Smad [label="inhibits", color="#EA4335"]; } dot Caption: Hepatoprotective signaling pathway of this compound.
// Nodes SchB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatoryGenes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges InflammatoryStimuli -> TLR4; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates\n(degradation)"]; IkB -> NFkB [style=dashed, arrowhead=none, label="releases"]; SchB -> IKK [label="inhibits", color="#EA4335"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> ProInflammatoryGenes [label="activates transcription"]; ProInflammatoryGenes -> Inflammation [label="promotes"]; SchB -> PPARg [label="activates", color="#34A853"]; PPARg -> NFkB [label="inhibits", color="#EA4335"]; } dot Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
// Nodes Start [label="Start:\nLow Bioavailability of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nanocrystals [label="Nanocrystals", fillcolor="#F1F3F4", fontcolor="#202124"]; SNEDDS [label="SNEDDS", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Characterization", fillcolor="#FBBC05", fontcolor="#202124"]; Dissolution [label="Dissolution Testing", fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Cell Permeability Assay\n(e.g., Caco-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Evaluation\n(Rodent Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Studies [label="Pharmacokinetic Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Studies [label="Pharmacodynamic Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis and\nComparison", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Optimized Formulation\nwith Enhanced\nBioavailability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> Nanocrystals; Formulation -> SNEDDS; Nanocrystals -> InVitro; SNEDDS -> InVitro; InVitro -> Dissolution; InVitro -> Permeability; Dissolution -> InVivo; Permeability -> InVivo; InVivo -> PK_Studies; InVivo -> PD_Studies; PK_Studies -> Analysis; PD_Studies -> Analysis; Analysis -> End; } dot Caption: Workflow for improving this compound bioavailability.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera [frontiersin.org]
- 5. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo effect of Schisandrin B on cytochrome P450 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of potent CYP3A4 inhibitors in Schisandra fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 18. Novel Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Oral Delivery of Cinnarizine: Design, Optimization, and In-Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal dose-response for Schisantherin B in new cell lines
Technical Support Center: Schisantherin B Dose-Response Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for determining the optimal dose-response of this compound (Sch B) in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1] It is recognized for a wide range of pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and potent anti-tumor activities.[2][3][4] In cancer research, Sch B has been shown to inhibit cell proliferation, suppress invasion and migration, and induce programmed cell death (apoptosis) and cell cycle arrest in various cancer cell lines.[2][5][6]
Q2: Which key signaling pathways are modulated by this compound?
This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways. It has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][6][7][8] Additionally, Sch B can suppress the MAPK (p38, JNK, and ERK) and NF-κB pathways, which are involved in inflammation and cell survival.[9][10] Other pathways inhibited by Sch B include Wnt/β-catenin and TGF-β signaling.[8][11][12] The modulation of these pathways collectively contributes to its ability to induce apoptosis and cell cycle arrest.[2]
References
- 1. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Schisandrin B Attenuates Hepatic Stellate Cell Activation and Promotes Apoptosis to Protect against Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 7. Schisandrin B protects against myocardial ischemia/reperfusion injury via the PI3K/Akt pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisandrin B inhibits α-melanocyte-stimulating hormone-induced melanogenesis in B16F10 cells via downregulation of MAPK and CREB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions to prevent Schisantherin B degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage conditions to prevent the degradation of Schisantherin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it has been reported to be stable for at least four years.[1] It is also recommended to store the compound in a tightly sealed container, such as a polyethylene bag, in a cool and dry place, protected from light. While "cool warehouse" conditions have been suggested, a controlled temperature of -20°C provides the most reliable long-term stability.[2]
Q2: How stable is this compound at room temperature?
A2: While specific quantitative data on the long-term stability of this compound at room temperature is limited in publicly available literature, lignans, in general, are relatively resistant to thermal degradation at moderate temperatures. However, for long-term storage, room temperature is not recommended to ensure the compound's integrity and prevent gradual degradation. Short-term exposure to room temperature during shipping is generally acceptable.[1]
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light can potentially lead to the degradation of this compound. Therefore, it is crucial to protect the compound from light during storage and handling. Amber vials or containers wrapped in aluminum foil should be used. Photostability studies, as outlined in the ICH Q1B guidelines, are recommended to fully characterize its light sensitivity.[3][4][5][6][7]
Q4: How does humidity affect the stability of this compound?
A4: The content of this compound can be influenced by humidity.[2] Storing the compound in a dry environment is essential. The use of desiccants within the storage container is advisable, especially if the container is opened frequently. High humidity can lead to the hydrolysis of ester groups present in the molecule, initiating degradation.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may not always be visible. The most reliable way to assess its integrity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation. Physical changes, such as a change in color or texture, could also suggest degradation, although these are less reliable indicators.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and humidity). Re-analyze the purity of the this compound stock using a validated HPLC method. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions (-20°C, protected from light and moisture). |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS to identify the mass of the degradation products and elucidate their structures. This will help in understanding the degradation pathway. |
| Difficulty in dissolving this compound after long-term storage. | Potential polymerization or formation of insoluble degradation products. | Try dissolving the compound in a stronger solvent system if compatible with the experimental setup. However, this may indicate significant degradation. It is recommended to use a fresh, properly stored sample. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the purity and degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (containing 0.1% phosphoric acid) is commonly used. A typical gradient could be starting from 50% methanol and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 217 nm.[2]
-
Temperature: 30°C.[2]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent like methanol.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time under different storage conditions.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of this compound, based on ICH guidelines.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution and solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze the samples from each stress condition using HPLC and LC-MS to identify and characterize the degradation products.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Ensures long-term stability for at least 4 years.[1] |
| Light | Protected from light (e.g., amber vials, wrapped in foil) | Prevents potential photodegradation. |
| Humidity | Dry conditions (use of desiccants recommended) | Minimizes hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed, inert material (e.g., polyethylene bag, glass vial) | Prevents exposure to air and moisture.[2] |
Table 2: Summary of Forced Degradation Conditions (Based on ICH Guidelines)
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat | 48 hours | 80°C |
| Photolytic | ICH Q1B specified light source | As per guidelines | Controlled |
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Logical relationship in a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Schisantherin B versus Schisantherin A
For Researchers, Scientists, and Drug Development Professionals
Schisantherin A and Schisantherin B are two prominent dibenzocyclooctadiene lignans isolated from the fruits of Schisandra species, a plant with a long history in traditional medicine. While structurally similar, emerging research indicates they possess distinct bioactivities and mechanisms of action. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Quantitative Bioactivity Comparison
The following table summarizes the quantitative data on the anti-inflammatory, neuroprotective, and anticancer effects of Schisantherin A and this compound, based on available experimental evidence.
| Bioactivity | Assay/Model | Target/Cell Line | Schisantherin A | This compound | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | TNF-α release | 48% inhibition (50 μM) | 48% inhibition (50 μM) | [1] |
| LPS-stimulated RAW264.7 macrophages | IL-1β release | 66% inhibition (50 μM) | 55% inhibition (50 μM) | [1] | |
| LPS-stimulated RAW264.7 macrophages | IL-6 release | 41% inhibition (50 μM) | 27% inhibition (50 μM) | [1] | |
| LPS-stimulated RAW264.7 macrophages | NO production | 27% inhibition (50 μM) | 34% inhibition (50 μM) | [1] | |
| LPS-stimulated RAW264.7 macrophages | iNOS protein | 57% reduction (50 μM) | 42% reduction (50 μM) | [1] | |
| LPS-stimulated RAW264.7 macrophages | COX-2 protein | 16% reduction (50 μM) | 21% reduction (50 μM) | [1] | |
| Anticancer | Cytotoxicity Assay (MTT) | HepG2 (Liver Cancer) | IC50: 6.65 µM | Not Reported | [2] |
| Cytotoxicity Assay (MTT) | Hep3B (Liver Cancer) | IC50: 10.50 µM | Not Reported | [2] | |
| Cytotoxicity Assay (MTT) | Huh7 (Liver Cancer) | IC50: 10.72 µM | Not Reported | [2] | |
| Cell Viability Assay (CCK8) | A375 (Melanoma) | Not Reported | Significant inhibition at 20-80 µM | [3] | |
| Cell Viability Assay (CCK8) | B16 (Melanoma) | Not Reported | Significant inhibition at 20-80 µM | [3] | |
| Neuroprotection | MPP+-induced PD model | TH-positive neurons | Strongest protective effect among 5 lignans | Weaker protective effect than Sch A | [4] |
| Aβ-induced AD mouse model | Cognitive function | Significant improvement (0.01-0.1 mg/kg) | Not Reported | [4][5] | |
| Forced swimming-induced oxidative stress | Anxiety-like behavior | Not Reported | Significant alleviation | [6] |
Key Signaling Pathways
Schisantherin A and B exert their effects by modulating several critical signaling pathways. Schisantherin A demonstrates a more direct anti-inflammatory action, while this compound often acts indirectly, for instance by inducing an antioxidant response.[1] Both have been shown to interact with the NF-κB and MAPK pathways, which are central to inflammation.[4][7] Additionally, they modulate pathways related to oxidative stress (Nrf2/Keap1) and cell survival (PI3K/AKT).[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Anti-inflammatory Activity in Macrophages
Objective: To assess the inhibitory effects of Schisantherin A and B on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere. They are then pre-treated with various concentrations of Schisantherin A or B (e.g., 25, 50 μM) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. A vehicle control group (DMSO) and a positive control group (LPS only) are included.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators like iNOS and COX-2, and signaling proteins like phosphorylated p65 (NF-κB), p38, JNK, and ERK.[7]
Anticancer Cell Viability Assay
Objective: To determine the cytotoxic effects of Schisantherin A and B on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Schisantherin A or B (e.g., 1 to 100 µM). A vehicle control (DMSO) is also included. Cells are incubated for 48-72 hours.
-
MTT/CCK8 Assay:
-
For MTT: 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C. The medium is then removed, and 100-150 µL of DMSO is added to dissolve the formazan crystals. Absorbance is measured at 570 nm.[10][11]
-
For CCK8: 10 µL of CCK8 solution is added to each well, and the plate is incubated for 1-4 hours. Absorbance is measured at 450 nm.[3]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.
Summary and Conclusion
The comparison between Schisantherin A and this compound reveals nuanced differences in their biological activities.
-
In Anti-inflammatory models, both compounds show significant efficacy. However, Schisantherin A appears to have a more potent and direct inhibitory effect on the release of certain pro-inflammatory cytokines like IL-1β and IL-6 compared to this compound.[1] Their mechanisms differ, with Schisantherin A showing a more direct anti-inflammatory action, while this compound's effect is partly mediated by its induction of an antioxidant response through the Nrf2 pathway.[1]
-
In Neuroprotection, available data suggests Schisantherin A possesses superior protective effects against neurodegeneration in models of Parkinson's disease compared to this compound and other related lignans.[4] It has also shown promise in models of Alzheimer's disease.[5] this compound, conversely, has been shown to alleviate anxiety-like behavior by mitigating acute oxidative stress, highlighting its role in neuroprotection through antioxidant mechanisms.[6]
-
In Anticancer research, Schisantherin A has demonstrated potent, dose-dependent cytotoxicity against liver cancer cells with defined IC50 values.[2] this compound has also shown significant anti-proliferative and anti-metastatic effects in melanoma models.[3] However, a lack of direct, side-by-side comparative studies with identical cell lines and conditions makes it difficult to definitively state which is more potent overall in cancer therapy.
References
- 1. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. files.eric.ed.gov [files.eric.ed.gov]
A Comparative Analysis of Schisantherin B and Standard Antidepressants: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy and mechanisms of action of Schisantherin B, a bioactive lignan from Schisandra chinensis, against standard antidepressant drugs. The information is compiled from various experimental studies to aid in the evaluation of this compound as a potential novel antidepressant candidate.
Preclinical Efficacy: A Comparative Look
Direct head-to-head efficacy data for this compound against standard antidepressants in the same preclinical studies are limited. However, by comparing data from different studies using similar animal models of depression, we can draw an indirect comparison. The following tables summarize the available quantitative data from the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model, two widely used paradigms to assess antidepressant-like activity.
Table 1: Comparative Efficacy in the Forced Swim Test (FST)
The FST is a behavioral despair model where a decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dosage | Administration Route | Reduction in Immobility Time | Citation |
| This compound | Mice | 15 mg/kg | Not Specified | Significant decrease compared to control | [1] |
| Citalopram | Mice | 10 mg/kg | Not Specified | Significant decrease compared to control (used as positive control) | [1] |
| Citalopram | Mice (Swiss strain) | 4-16 mg/kg | Not Specified | >20% decrease | [2] |
| Fluoxetine | Rats | 10 mg/kg | Not Specified | Significant decrease | [3] |
Note: The study on this compound qualitatively mentions a significant effect for both this compound and the positive control Citalopram, but does not provide specific quantitative data for a direct comparison of the magnitude of the effect.[1]
Table 2: Comparative Efficacy in the Chronic Unpredictable Stress (CUS) Model
The CUS model induces a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference. An increase in sucrose preference following treatment suggests an antidepressant-like effect.
| Compound | Animal Model | Dosage | Administration Route | Effect on Sucrose Preference | Citation |
| Schisandrin (related compound) | Mice | 30 mg/kg | Not Specified | Significant amelioration of CUMS-induced decrease | [3] |
| Fluoxetine | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Significant reversal of CUMS-induced decrease | [3] |
| Fluoxetine | Rats | Not Specified | Not Specified | Reverses CUMS-induced decrease | [4] |
Note: Data for this compound in the CUS model was not available in the reviewed literature. Data for Schisandrin, a related lignan from Schisandra chinensis, is presented as a proxy.
Mechanistic Insights: Divergent and Convergent Pathways
Standard antidepressants, primarily Selective Serotonin Reuptake Inhibitors (SSRIs), function by increasing the synaptic availability of serotonin.[5] In contrast, this compound appears to exert its antidepressant-like effects through distinct intracellular signaling pathways, suggesting a novel mechanism of action.
This compound: A Focus on Neurotrophic and Glutamatergic Pathways
Preclinical studies indicate that this compound's antidepressant-like effects are mediated by the activation of key signaling cascades involved in neurogenesis, synaptic plasticity, and glutamate homeostasis.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to promote the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival and proliferation and is implicated in the pathophysiology of depression.
-
Glutamate Transporter-1 (GLT-1) Upregulation: A notable effect of this compound is the increase in the expression of GLT-1, a major glutamate transporter in the brain.[1] Dysregulation of glutamate neurotransmission is increasingly recognized as a key factor in depression. By enhancing GLT-1, this compound may help to restore glutamate homeostasis.
-
BDNF/TrkB/CREB Signaling: While not directly demonstrated for this compound, extracts of Schisandra chinensis have been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[6] BDNF is a critical neurotrophin involved in neuronal survival and growth, and its levels are often reduced in individuals with depression.
The proposed signaling pathway for this compound's antidepressant-like effects is illustrated below:
Standard Antidepressants: Targeting Monoamine Systems
The primary mechanism of action for the most commonly prescribed antidepressants, such as SSRIs (e.g., fluoxetine, citalopram), involves the inhibition of the reuptake of monoamine neurotransmitters, particularly serotonin, from the synaptic cleft.[5] This leads to an increased concentration of these neurotransmitters, which is believed to alleviate depressive symptoms over time.
The generalized mechanism for SSRIs can be visualized as follows:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the cited studies.
This compound Study Protocol (Forced Swim Test)
-
Animal Model: Mice.[1]
-
Depression Model: Forced Swim Test (FST).[1]
-
Compound Administration: this compound (15 mg/kg) and Citalopram (10 mg/kg) were administered, though the route and duration were not specified in the abstract.[1]
-
Behavioral Assessment: Immobility time during the FST was measured as an indicator of depressive-like behavior.[1]
-
Biochemical Analysis: Western blot analysis was used to measure the protein levels of GLT-1, P-PI3K/PI3K, P-AKT/AKT, and P-mTOR/mTOR in the hippocampus.[1]
Standard Antidepressant Study Protocol (Chronic Unpredictable Stress)
-
Animal Model: Mice.[3]
-
Depression Model: Chronic Unpredictable Stress (CUMS) for 4 weeks.[3]
-
Compound Administration: Fluoxetine (10 mg/kg) was administered, though the route was not specified in the abstract.[3]
-
Behavioral Assessment: Sucrose preference test to measure anhedonia and the forced swim test to measure behavioral despair.[3]
-
Biochemical Analysis: Levels of GDNF, ERK1/2, and PI3K/AKT signaling pathway components were assessed in the hippocampus and prefrontal cortex.[3]
The experimental workflow for a typical preclinical antidepressant study is outlined below:
Summary and Future Directions
The available preclinical evidence suggests that this compound possesses antidepressant-like properties in animal models. Its mechanism of action, centered on the PI3K/Akt/mTOR pathway and glutamate regulation, presents a novel approach compared to traditional monoamine-based antidepressants.
However, several critical gaps in the research need to be addressed:
-
Direct Comparative Studies: Rigorous studies directly comparing the efficacy of this compound with standard antidepressants like SSRIs in various animal models of depression are essential to establish its relative potency and therapeutic potential.
-
MAPK/ERK Pathway: While extracts of Schisandra chinensis have been linked to the MAPK/ERK pathway, further investigation is needed to specifically elucidate the role of this pathway in the antidepressant effects of this compound.[6]
-
Clinical Trials: To date, there is a lack of human clinical trials investigating the safety and efficacy of this compound for the treatment of depression.[7][8]
References
- 1. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin rescues depressive-like behaviors induced by chronic unpredictable mild stress via GDNF/ERK1/2/ROS and PI3K/AKT/NOX signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iip.ucr.ac.cr [iip.ucr.ac.cr]
- 5. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Schisantherin B: A Promising Antitumor Agent Validated Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – New comparative analysis highlights the potent antitumor effects of Schisantherin B, a natural compound isolated from the fruit of Schisandra chinensis, across a spectrum of cancer cell lines. This comprehensive guide consolidates findings from multiple studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the therapeutic potential of this promising molecule. The data presented herein demonstrates this compound's ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell division cycle, positioning it as a strong candidate for further preclinical and clinical investigation.
Comparative Analysis of Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies. A lower IC50 value indicates a more potent compound. For comparison, the IC50 values of commonly used chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—are also provided for the same cell lines where data is available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| A549 | Lung Adenocarcinoma | ~50 (72h)[1] | 0.4 (72h)[2] | 26 (24h)[3] | 1.35 (48h)[4] |
| HCT116 | Colorectal Carcinoma | 75 (24h)[5] | >100 (NR)[6] | 7.5 (NR)[7] | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.04 (72h)[8] | 56.27 (48h)[8] | - |
| U87 | Glioblastoma | - | 0.3 (48h)[9] | - | - |
| U251 | Glioblastoma | - | - | - | - |
| LNCaP | Prostate Cancer | Data available, specific IC50 not clearly stated[10][11] | - | - | - |
| GBC-SD | Gallbladder Cancer | Data available, specific IC50 not clearly stated[10] | - | - | - |
| NOZ | Gallbladder Cancer | Data available, specific IC50 not clearly stated[10] | - | - | - |
| A375 | Melanoma | ~60-80 (NR)[12] | - | - | - |
| B16 | Melanoma | ~60-80 (NR)[12] | - | - | - |
| NR: Not Reported |
Induction of Apoptosis
A key mechanism of this compound's antitumor activity is the induction of apoptosis. Flow cytometry analysis using Annexin V-FITC/PI staining has been employed in multiple studies to quantify the percentage of apoptotic cells following treatment.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) |
| A549 | 50 | 72 | Increased significantly[1] |
| L02 (human hepatocyte) | 40 | 12 | Significantly decreased D-GalN-induced apoptosis[13] |
| C6 (rat glioblastoma) | Dose-dependent | NR | Dose-dependent increase[14] |
| T47D (breast cancer) | - | - | Strong apoptosis induction[15] |
| MCF-7 (breast cancer) | Concentration-dependent | Time-dependent | Time-dependent increase[16] |
| MDA-MB-231 (breast cancer) | Concentration-dependent | Time-dependent | Time-dependent increase[16] |
Cell Cycle Arrest
This compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases, thereby inhibiting their proliferation. The distribution of cells in different phases of the cell cycle is typically analyzed by flow cytometry after propidium iodide staining.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle |
| A549 | 60 | 24 | >70% cells in G0/G1 phase[17] |
| LNCaP (prostate cancer) | - | - | S-phase arrest[10][11] |
| DU145 (prostate cancer) | - | - | S-phase arrest[11] |
| Melanoma cells (A375, B16) | - | - | G1/S phase blocking[12] |
| MCF-7 (breast cancer) | 25 | - | G0/G1 arrest[18] |
Signaling Pathways and Experimental Workflows
This compound exerts its antitumor effects by modulating several critical signaling pathways involved in cancer cell survival, proliferation, and metastasis. The following diagrams illustrate some of the key pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-loaded iron oxide nanoparticles for glioblastoma therapy: a combinational approach for enhanced delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of Schisandrin B on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Berberine-Induced Apoptosis in Human Breast Cancer Cells is Mediated b" by Juan Xie, Yinyan Xu et al. [scholarcommons.sc.edu]
- 17. sentosacy.com [sentosacy.com]
- 18. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of Schisantherin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Schisantherin B, a bioactive lignan isolated from Schisandra chinensis, across different preclinical species. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Pharmacokinetic Data Comparison
The oral bioavailability of this compound exhibits notable variability across different preclinical species and even between genders within the same species. The following tables summarize the available pharmacokinetic parameters of this compound in rats and highlight the observed differences in mice.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) | Species/Strain | Dose (mg/kg) | Reference |
| Cmax (ng/mL) | 105.3 ± 25.4 | Sprague-Dawley Rat (Female) | 20 | [1] |
| 45.7 ± 11.2 | Sprague-Dawley Rat (Male) | 20 | [1] | |
| Tmax (h) | 0.5 ± 0.2 | Sprague-Dawley Rat (Female) | 20 | [1] |
| 0.6 ± 0.3 | Sprague-Dawley Rat (Male) | 20 | [1] | |
| AUC (0-t) (ng·h/mL) | 345.8 ± 89.7 | Sprague-Dawley Rat (Female) | 20 | [1] |
| 155.2 ± 45.1 | Sprague-Dawley Rat (Male) | 20 | [1] | |
| t1/2 (h) | 2.8 ± 0.7 | Sprague-Dawley Rat (Female) | 20 | [1] |
| 3.1 ± 0.9 | Sprague-Dawley Rat (Male) | 20 | [1] | |
| Absolute Bioavailability (%) | ~55.0 | Sprague-Dawley Rat (Female) | 10, 20, 40 | [1] |
| ~19.3 | Sprague-Dawley Rat (Male) | 10, 20, 40 | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Observation | Species/Strain | Dose (mg/kg) | Reference |
| Bioavailability | Significantly higher in females compared to males. | Not Specified | Not Specified | [1] |
| Cmax | Data not available in cited literature. | - | - | - |
| Tmax | Data not available in cited literature. | - | - | - |
| AUC | Data not available in cited literature. | - | - | - |
| t1/2 | Data not available in cited literature. | - | - | - |
Experimental Protocols
The following protocols are representative of the methodologies used in the pharmacokinetic studies of this compound.
Animal Models and Dosing
-
Species: Sprague-Dawley rats and ICR mice are commonly used animal models.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. An acclimation period of at least one week is standard before the experiment.
-
Dosing: this compound is often dissolved in a vehicle such as a mixture of Cremophor EL, ethanol, and saline for oral administration (gavage). Doses can range from 10 to 40 mg/kg.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). In rats, blood is often drawn from the jugular vein, while in mice, techniques like retro-orbital or submandibular bleeding are used.
-
Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Sample Pre-treatment: For analysis, plasma samples are typically pre-treated to remove proteins. A common method is protein precipitation, where a solvent like methanol or acetonitrile is added to the plasma sample, followed by vortexing and centrifugation. The resulting supernatant is then used for analysis.
Analytical Method: LC-MS/MS
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is the standard for quantifying this compound in biological matrices.
-
Chromatographic Separation: A C18 column is typically used for the separation of this compound from other components in the plasma. The mobile phase often consists of a gradient of an aqueous solution with an additive like formic acid and an organic solvent such as methanol or acetonitrile.
-
Mass Spectrometry Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually in the positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Quantification: A calibration curve is generated using known concentrations of this compound in blank plasma to quantify the compound in the experimental samples.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a cross-species pharmacokinetic study.
Experimental workflow for cross-species pharmacokinetic analysis.
Signaling Pathway
This compound has been shown to exert its biological effects, including anti-tumor and neuroprotective activities, through the modulation of various signaling pathways. The PI3K/Akt/mTOR pathway is a key cascade involved in cell survival, proliferation, and metabolism, and is a known target of this compound.
This compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
Unveiling the Mechanism of Schisantherin B: A Comparative Guide to its NF-κB Inhibitory Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Schisantherin B's mechanism in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. We present supporting experimental data, detailed protocols for mechanism confirmation, and a comparative look at established NF-κB inhibitors.
This compound, a bioactive lignan isolated from the fruits of Schisandra sphenanthera, has garnered significant interest for its anti-inflammatory properties. Accumulating evidence points towards its potent modulation of the NF-κB pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a host of inflammatory diseases and cancers, making NF-κB an attractive therapeutic target. This guide delves into the experimental confirmation of this compound's inhibitory effect on NF-κB, offering a comparative perspective against well-established inhibitors.
Comparative Analysis of NF-κB Inhibition
To confirm that this compound exerts its anti-inflammatory effects through the NF-κB pathway, its activity is often compared alongside known NF-κB inhibitors. These experiments typically involve stimulating cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and then measuring the extent of NF-κB inhibition by this compound and other reference compounds.
While direct head-to-head studies providing IC50 values for this compound against other inhibitors in the same experimental setup are limited in publicly available literature, we can compile and compare their effective concentrations from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in cell types, stimuli, and assay conditions.
Table 1: Effective Concentrations of this compound and Reference NF-κB Inhibitors
| Compound | Target in NF-κB Pathway | Effective Concentration Range | Cell Type | Stimulus | Reference |
| This compound | Inhibition of IκBα degradation and p65 nuclear translocation | 10 - 40 µmol/L | RAW264.7 macrophages, Large-cell lung cancer cells | Lipopolysaccharide (LPS) | [1][2] |
| PDTC | Broad NF-κB inhibitor | 5 - 100 µM | Endometriotic stromal cells, Proximal tubular epithelial cells | Interleukin-1β (IL-1β), LPS | [3][4] |
| BAY 11-7082 | Inhibitor of IκBα phosphorylation | 10 - 100 µM | Tumor cells, Glioblastoma cells | Tumor Necrosis Factor-α (TNF-α) | [5][6][7] |
Table 2: Qualitative Comparison of Mechanistic Effects on the NF-κB Pathway
| Effect | This compound | PDTC | BAY 11-7082 |
| Inhibition of IκBα Phosphorylation | Yes (implied by inhibition of degradation) | Yes | Yes (Primary Target)[7] |
| Inhibition of IκBα Degradation | Yes[8] | Yes | Yes |
| Inhibition of p65 Nuclear Translocation | Yes[2] | Yes | Yes |
| Reduction of Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) | Yes[9] | Yes[10] | Yes |
Visualizing the Mechanism and Experimental Workflow
To better understand the intricate processes involved, the following diagrams illustrate the NF-κB signaling pathway, this compound's points of intervention, and a typical experimental workflow for confirming its mechanism of action.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for confirming NF-κB inhibition.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments used to confirm this compound's mechanism of action.
Western Blot for p65 Nuclear Translocation and IκBα Degradation
This protocol is essential for visualizing the core mechanism of this compound's action on the NF-κB pathway.
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a known NF-κB inhibitor (e.g., PDTC at 20 µM) for 1-2 hours. Include a vehicle-only control group.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) from the cytoplasmic and nuclear extracts onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p65
-
Phospho-IκBα
-
IκBα
-
Lamin B (nuclear loading control)
-
β-actin or GAPDH (cytoplasmic loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Transfection and Treatment:
-
Seed HEK293T or a similar cell line in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with this compound or a known inhibitor for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the stimulated, untreated control.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Schisandrin B inhibits epithelial-mesenchymal transition and stemness of large-cell lung cancer cells and tumorigenesis in xenografts via inhibiting the NF-κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. rbmb.net [rbmb.net]
- 7. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Schisantherin A and B: A Comparative Review for Researchers
Schisantherin A and Schisantherin B, two major bioactive dibenzocyclooctadiene lignans isolated from the fruit of Schisandra sphenanthera, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This guide provides a systematic comparison of their therapeutic potential, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Comparative Pharmacological Activities
Both Schisantherin A and B exhibit a broad spectrum of therapeutic effects, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer activities. While their mechanisms of action often overlap, notable differences in their potency and signaling pathway modulation have been observed in various preclinical studies.
Anti-Inflammatory Effects
Schisantherin A has been shown to exert its anti-inflammatory effects by down-regulating key signaling pathways.[1][2] Specifically, it inhibits the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK).[1] This leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[2]
This compound also demonstrates anti-inflammatory properties, with studies indicating its ability to regulate macrophage polarization through the peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibit the NF-κB signaling pathway.
Neuroprotective Effects
Both lignans have shown promise in the realm of neuroprotection. Schisantherin A has been reported to improve learning and memory by modulating the Nrf2/Keap1/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.[3] It has also demonstrated protective effects against cerebral ischemia-reperfusion injury by inhibiting the TLR4 and C5aR1 signaling pathways.[4] Among several dibenzocyclooctadiene lignans, Schisantherin A exhibited the strongest neuroprotective activity.[4]
This compound has been found to alleviate acute oxidative stress by modulating the Nrf2/Keap1-mediated antioxidant pathway, suggesting its potential in managing anxiety associated with oxidative stress.[5] It has also been investigated for its potential to improve cognitive function and neurodegeneration in models of Alzheimer's disease by promoting the PI3K/AKT/mTOR pathway.[6][7]
Anti-Cancer Activity
The anti-cancer potential of both compounds has been explored in various cancer cell lines. Schisantherin A has been shown to inhibit the proliferation of hepatocellular carcinoma cells by regulating glucose metabolism.[8][9] It can induce apoptosis and cell cycle arrest in gastric cancer cells through the production of reactive oxygen species and activation of JNK signaling with Nrf2 inhibition.[9]
This compound has demonstrated significant antitumor activity against a range of malignant tumors by inhibiting cell proliferation and metastasis, and promoting apoptosis.[10] It has been shown to exert effects on the PI3K/Akt signaling pathway in osteosarcoma and glioma cells.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies, providing a comparative overview of the efficacy of Schisantherin A and B.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Schisantherin A | Lipopolysaccharide (LPS)-treated RAW 264.7 macrophages | Reduced TNF-α, IL-6, NO, and PGE2 production in a concentration-dependent manner. | [2] |
| Schisantherin A | LPS-treated RAW 264.7 macrophages | Significantly inhibited ERK, p38, and JNK phosphorylation. | [1] |
| This compound | In vivo and in vitro models of liver fibrosis | Inhibited macrophage polarization and decreased inflammatory cytokine levels. |
Table 2: Comparative Neuroprotective Activity
| Compound | Model | Key Findings | Reference |
| Schisantherin A | Chronic fatigue mouse model | Improved learning and memory, increased antioxidant enzyme activities (SOD, CAT). | [3] |
| Schisantherin A | Cerebral ischemia-reperfusion injury model | Reduced apoptosis of primary cultured cortical neurons. | [4] |
| This compound | Forced swimming-induced acute oxidative stress in mice | Alleviated anxiety-like behavior and reduced markers of oxidative stress. | [5] |
| This compound | Aβ1–42-induced Alzheimer's disease mouse model | Improved cognitive function and neurodegeneration. | [6] |
Table 3: Comparative Anti-Cancer Activity
| Compound | Cancer Cell Line | IC50 Value | Key Mechanisms | Reference |
| Schisantherin A | HepG2 (Liver) | 6.65 µM | Cytotoxic effects via targeting IRE1α-mediated pathways | [11] |
| Schisantherin A | Hep3B (Liver) | 10.50 µM | Inhibits cell proliferation and migration. | [8][11] |
| Schisantherin A | Huh7 (Liver) | 10.72 µM | [11] | |
| This compound | Various (e.g., Liver, Colorectal, Breast, Gastric) | Not specified in reviews | Induces apoptosis and autophagy, inhibits Wnt/β-catenin and PI3K/Akt signaling. | [10] |
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Key Parameters | Reference |
| Schisantherin A | Rat | Undergoes both hepatic and extrahepatic metabolism. | [4] |
| Schisantherin A | Rat | Cmax: 13.5 ± 4.5 ng/mL; Tmax: 0.3 ± 0.1 h; AUC(0-t): 26.8 ± 7.9 ng/mLh (after oral administration of Shengmaisan formula) | [12] |
| This compound | Rat | Well absorbed in vivo, mainly through passive transport in the gastrointestinal tract. | [13] |
| This compound | Rat | Cmax: 1.8 ± 0.5 ng/mL; Tmax: 0.3 ± 0.1 h; AUC(0-t): 3.8 ± 1.1 ng/mLh (after oral administration of Shengmaisan formula) | [12] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (LPS-induced RAW 264.7 cells)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pretreated with various concentrations of Schisantherin A or B for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 mg/L is added to the culture medium to induce an inflammatory response.
-
Analysis of Inflammatory Mediators: After 24 hours of incubation, the cell culture supernatant is collected. The levels of NO are measured using the Griess reagent. The concentrations of TNF-α, IL-6, and PGE2 are determined using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess signaling pathway activation, cells are harvested 30 minutes after LPS stimulation. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of ERK, p38, JNK, and IκBα, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Neuroprotective Assay (Chronic Fatigue Mouse Model)
-
Animal Model: A chronic fatigue mouse model is established using an exhaustive swimming protocol. Mice are forced to swim with a load (e.g., 5% of body weight) until exhaustion for a specified number of consecutive days.
-
Drug Administration: Schisantherin A or B is administered orally to the mice at different doses for the duration of the experimental period.
-
Behavioral Tests: Learning and memory abilities are assessed using behavioral tests such as the Morris water maze and the step-through test.
-
Biochemical Analysis: After the behavioral tests, mice are euthanized, and hippocampal tissues are collected. The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and the levels of malondialdehyde (MDA) are measured using commercially available kits.
-
Western Blot Analysis: The expression levels of proteins involved in the Nrf2/Keap1/ARE signaling pathway (Nrf2, Keap1, HO-1) and apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) in the hippocampus are determined by Western blotting as described above.
Signaling Pathway Diagrams
Caption: Schisantherin A inhibits inflammatory pathways.
Caption: this compound enhances antioxidant defenses.
Caption: Workflow for in vitro anti-cancer evaluation.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisantherin A Exhibits Anti-inflammatory Properties by Down-Regulating NF-[kappa]B and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW 264.7 Cells - ProQuest [proquest.com]
- 3. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]
- 9. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
Safety Operating Guide
Proper Disposal of Schisantherin B: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Schisantherin B is a bioactive lignan isolated from Schisandra chinensis. While research explores its therapeutic potential, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on available safety data and general laboratory best practices.
A review of available Safety Data Sheets (SDS) indicates that this compound is not classified as a hazardous substance or mixture[1]. However, it is crucial to handle all laboratory chemicals with a high degree of caution. The following procedures are based on general principles of laboratory safety for non-hazardous chemical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.56 g/mol | [1] |
| CAS Number | 58546-55-7 | [1][2][3] |
| Purity | >98.0% (HPLC) | |
| Solubility | DMF: 30 mg/ml, DMSO: 5 mg/ml, Ethanol: 2 mg/ml | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Categorization:
-
Although not classified as hazardous, it is prudent to treat this compound waste as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Segregate waste containing this compound from other waste streams. This includes unused solid material, contaminated consumables (e.g., pipette tips, weighing paper), and solutions.
3. Solid Waste Disposal:
-
Collect all solid this compound waste, including residual powder and contaminated items, in a clearly labeled, sealable container.
-
The label should include the chemical name ("this compound Waste"), the primary hazard (if any, in this case, "Non-hazardous chemical waste" is appropriate), and the date of accumulation.
4. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label should specify the contents, including the solvent used (e.g., "this compound in DMSO").
-
Do not mix with other incompatible waste streams.
5. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid chemical waste.
6. Final Disposal:
-
Arrange for the disposal of the labeled waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure research environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Schisantherin B
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Schisantherin B. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment. While a supplier Safety Data Sheet (SDS) has classified this compound as not a hazardous substance or mixture, it is a potent, biologically active compound, and prudent laboratory practice dictates that it be handled with care to minimize occupational exposure.[1]
Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and any chemical agent is appropriate PPE. For this compound, a risk-assessed approach based on the handling of potent, non-cytotoxic research compounds is recommended.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving recommended, especially when handling stock solutions). | Prevents direct skin contact. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown over the lab coat when handling larger quantities or for prolonged procedures. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. A surgical mask may be worn to prevent inhalation of fine powders. | For weighing powders, a fume hood or ventilated balance enclosure is sufficient. A mask adds a layer of protection against inhalation. |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize the risk of exposure and contamination.
Step 1: Preparation and Weighing
-
Conduct all manipulations of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Wear the full recommended PPE as outlined in Table 1.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
Step 2: Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO, DMF, and Ethanol.[2][3] Handle these solvents with appropriate care and in a ventilated area.
-
When dissolving, add the solvent to the solid to minimize the generation of dust.
Step 3: Experimental Use
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
When using this compound in cell culture or other experimental systems, follow standard aseptic techniques while wearing appropriate PPE.
-
Avoid creating aerosols.
Step 4: Spill Management
-
In the event of a spill, immediately alert others in the vicinity.
-
For a small spill, wear appropriate PPE (including double gloves and eye protection) and absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean the spill area with a suitable detergent and water.[4]
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
Disposal Plan
Proper disposal of chemical waste is critical for environmental and personal safety.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, lined chemical waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated chemical waste bag and seal before disposal with other solid chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Chemical and Physical Properties
Understanding the basic properties of this compound is essential for safe handling and experimental planning.
Table 3: Physical and Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₉[2][5][6] |
| Molecular Weight | 514.56 g/mol [1][3] |
| CAS Number | 58546-55-7[1][2][5] |
| Appearance | Solid/Powder |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF, and Ethanol.[2][3] Insoluble in water.[7] |
| Synonyms | Gomisin B, Wuweizi ester B[1][2][5] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ipservices.care [ipservices.care]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
